LOM612
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-15(2)13-9-10(16)7-5-3-4-6-8(7)11(17)12(9)18-14-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFZYAIQJKFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NSC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LOM612: A Technical Guide to its Mechanism of Action on FOXO Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forkhead box O (FOXO) proteins are a family of transcription factors that act as crucial regulators of cellular processes including cell cycle arrest, apoptosis, and metabolism. Their role as tumor suppressors has made them attractive targets for cancer therapy. However, in many cancers, FOXO proteins are inactivated through post-translational modifications that lead to their exclusion from the nucleus. This guide details the mechanism of action of LOM612, a novel small-molecule activator that promotes the nuclear translocation of FOXO proteins, thereby restoring their tumor-suppressive functions. We will explore its core mechanism, downstream cellular effects, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Induction of FOXO Nuclear Translocation
This compound is an isothiazolonaphthoquinone-based small molecule identified through high-content screening for its ability to relocate FOXO proteins to the nucleus.[1] Its primary mechanism involves the specific induction of nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][2][3][4] This process is rapid, with nuclear accumulation observed as early as 30 minutes after exposure.[1][2][4]
Crucially, the activity of this compound is not mediated by the inhibition of the primary nuclear export receptor, CRM1 (also known as XPO1).[1][4] This was demonstrated using a reporter system where this compound did not prevent the export of a protein containing a strong nuclear export signal (NES), unlike known CRM1 inhibitors such as Leptomycin B (LMB).[1][2][4] This specificity suggests that this compound acts on a distinct molecular target that specifically regulates the subcellular localization of FOXO proteins, likely by promoting their nuclear import or retention.[1] The effect is also specific to FOXO proteins, as this compound does not induce the nuclear translocation of other transcription factors like NF-κB2.[1][2][4][5]
Caption: this compound induces FOXO nuclear translocation independent of CRM1 export inhibition.
Downstream Signaling and Cellular Consequences
The this compound-induced nuclear accumulation of FOXO proteins triggers a cascade of downstream events that collectively contribute to its anti-cancer effects.
Inhibition of Wnt/β-catenin Signaling
In breast cancer cells, a key consequence of FOXO1 nuclear translocation by this compound is the disruption of the Wnt/β-catenin signaling pathway.[2][6] Mechanistically, nuclear FOXO1 competes with T-cell factor (TCF) transcription factors for binding to β-catenin.[2][6][7] This competition disrupts the formation of the TCF/β-catenin transcriptional complex, which is critical for the expression of oncogenes. As a result, the transcription of key Wnt target genes, such as c-Myc and cyclin D1, is significantly reduced.[2][3][6]
Induction of Cell Cycle Arrest and Apoptosis
The downregulation of c-Myc and cyclin D1 contributes to cell cycle arrest and a potent anti-proliferative effect in human cancer cell lines.[1][6] Furthermore, activated nuclear FOXO proteins directly enhance the transcription of their own target genes that regulate cell fate.[1] Treatment with this compound has been shown to increase the expression of the cyclin-dependent kinase inhibitor p27 and the pro-apoptotic Fas Ligand (FasL).[1][3][5] This transcriptional reprogramming culminates in a heightened susceptibility to apoptosis in cancer cells.[2][6][7]
Caption: Downstream effects of this compound-mediated FOXO1 nuclear translocation.
Quantitative Data Summary
The potency of this compound has been characterized by determining its half-maximal effective concentration (EC₅₀) for FOXO translocation and its half-maximal inhibitory concentration (IC₅₀) for cytotoxicity in various cell lines.
| Parameter | Description | Value | Cell Line | Reference |
| EC₅₀ | FOXO Nuclear Translocation | 1.5 µM | U2OS (U2fox RELOC) | [1][5][8] |
| IC₅₀ | Cytotoxicity (72h exposure) | 0.64 µM | HepG2 (Hepatocellular Carcinoma) | [3][5] |
| IC₅₀ | Cytotoxicity (72h exposure) | 2.76 µM | THLE-2 (Non-cancerous Liver) | [3][5] |
Experimental Protocols
The mechanism of this compound was elucidated using a combination of in vitro and in vivo experimental models.
FOXO Nuclear Translocation Assay
-
Objective: To quantify the effect of this compound on the subcellular localization of FOXO proteins.
-
Methodology: U2OS cells stably expressing a GFP-FOXO fusion protein (U2fox RELOC cells) are seeded in multi-well plates.[1][4] Cells are treated with a dose range of this compound for a short duration (e.g., 30 minutes).[1] Automated high-content imaging systems are used to capture fluorescence images of the cells. Image analysis algorithms then quantify the fluorescence intensity in the nucleus versus the cytoplasm to determine the percentage of cells showing nuclear accumulation of the GFP-FOXO reporter.[1] Endogenous FOXO1/3a localization is confirmed via immunofluorescence in cell lines like U2OS or MCF-7.[1][2]
Cell Viability (MTT) Assay
-
Objective: To measure the cytotoxic and anti-proliferative effects of this compound.
-
Methodology: Cancer cell lines (e.g., HepG2, MCF7) and non-cancerous control cells are seeded in 96-well plates and treated with increasing concentrations of this compound for an extended period (e.g., 72 hours).[1][5] Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5] Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product. The formazan is then solubilized with DMSO, and the absorbance is measured at 570 nm to determine the percentage of viable cells relative to a vehicle-treated control.[5]
Western Blotting
-
Objective: To assess the impact of this compound on the expression levels of key proteins in relevant signaling pathways.
-
Methodology: Cells are treated with this compound for a specified time. Whole-cell lysates are prepared, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies specific for proteins of interest (e.g., FOXO1, c-Myc, Cyclin D1, apoptosis markers) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence.[2]
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure changes in the expression of FOXO target genes.
-
Methodology: U2OS or other relevant cells are treated with this compound or DMSO (vehicle control) for a suitable duration (e.g., 6 hours).[1] Total RNA is extracted and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for FOXO target genes such as p27 and FasL.[1] Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) to determine the relative fold change upon this compound treatment.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into immunodeficient mice.[2][6] Once tumors are established, mice are treated with this compound, a vehicle control, or a combination therapy (e.g., this compound + selinexor).[6][7] Tumor volume is measured regularly. At the end of the study, tumors are excised, and tissues are analyzed by immunohistochemistry or western blot to confirm target engagement (e.g., increased nuclear FOXO1, decreased c-Myc).[2][6]
Caption: General experimental workflow for the evaluation of this compound.
Synergistic Potential with Selinexor
Further studies have demonstrated that this compound acts synergistically with selinexor, a clinical CRM1 inhibitor.[2][6] While this compound promotes FOXO nuclear import/retention, selinexor blocks its export. This dual-pronged approach leads to a more robust and sustained nuclear accumulation of FOXO1, resulting in significantly enhanced anti-tumor effects in both in vitro and in vivo breast cancer models compared to either agent alone.[2][6][7]
Conclusion
This compound is a potent and specific small-molecule activator of FOXO transcription factors. Its mechanism of action is centered on inducing the nuclear translocation of FOXO1 and FOXO3a, a process that is independent of CRM1 inhibition. Once in the nucleus, these reactivated FOXO proteins disrupt oncogenic Wnt/β-catenin signaling and upregulate the expression of genes involved in cell cycle arrest and apoptosis. The preclinical data strongly support the potential of this compound, particularly in combination with other agents like selinexor, as a promising therapeutic strategy for cancers characterized by inactivated FOXO proteins. Further investigation into its direct molecular target will be crucial for its continued development.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
LOM612: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOM612 is a novel isothiazolonaphthoquinone-based small molecule identified as a potent activator of Forkhead box O (FOXO) protein nuclear translocation.[1] This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of activating FOXO signaling pathways. This compound induces the nuclear localization of FOXO1 and FOXO3a, leading to the transcription of FOXO target genes and subsequent anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action is linked to the modulation of the PI3K/AKT signaling pathway and subsequent inhibition of the Wnt/β-catenin signaling cascade.[2]
Discovery of this compound
This compound was discovered through an image-based high-content screening assay designed to identify small molecules capable of inducing the nuclear translocation of a GFP-tagged FOXO3a reporter protein.[1] This screening effort identified this compound (also referred to as compound 1a) as a potent "FOXO relocator."[1] The discovery was part of a broader effort to synthesize derivatives of Aulosirazole, a natural product with an unusual isothiazolonaphthoquinone structure and selective toxicity towards solid tumors.[1]
Synthesis of this compound
This compound is a newly synthesized isothiazolonaphthoquinone. The synthesis involves the reaction of a precursor molecule, compound 3a, with 1,4-naphthoquinone in xylene at 80°C for 3 hours.
Synthesis of Precursor 3a: Compound 3a is prepared by reacting chlorocarbonylsulfenyl chloride with N,N-dimethylurea in acetonitrile for 2 hours at room temperature.
Final Synthesis of this compound (compound 1a): To a solution of 1,4-naphthoquinone in xylene, compound 3a is added, and the mixture is heated. The final product, this compound, is purified from the reaction mixture.
Mechanism of Action
Induction of FOXO Nuclear Translocation
The primary mechanism of action of this compound is the induction of nuclear translocation of FOXO proteins, specifically FOXO1 and FOXO3a.[1] This was observed in U2OS cells in a dose-dependent manner.[1] Importantly, this activity is specific to FOXO proteins, as this compound did not affect the subcellular localization of other proteins like NF-κB.[1] Furthermore, this compound does not inhibit CRM1-mediated nuclear export, suggesting it acts on a molecular target that specifically regulates FOXO localization.[1]
Downstream Signaling: Inhibition of Wnt/β-catenin Pathway
Once in the nucleus, FOXO1, activated by this compound, competes with transcription factor 7-like 2 (TCF7L2 or TCF) for binding to β-catenin.[2][3] This competition disrupts the TCF-β-catenin complex, leading to the reduced expression of downstream Wnt signaling targets such as c-Myc and cyclin D1.[2][3] This ultimately results in suppressed cell migration and increased apoptosis in cancer cells.[2][3]
Upstream Regulation: The PI3K/AKT Pathway
The subcellular localization of FOXO proteins is primarily regulated by the PI3K/AKT signaling pathway.[1] In the presence of growth factors, activated AKT phosphorylates FOXO proteins, leading to their export from the nucleus and inactivation.[1] this compound is particularly effective in cancer cells with activating mutations in the PI3K/AKT pathway, such as the MCF7 breast cancer cell line.[1] This suggests that this compound may counteract the effects of a constitutively active PI3K/AKT pathway, thereby promoting FOXO nuclear retention and tumor suppressor activity.[1] While the direct molecular target of this compound has not been definitively identified, potential candidates include upstream kinases that phosphorylate FOXOs (like AKT, SGK, MST-1, CK1, Cdk2) or phosphatases like Cdc25.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (FOXO Nuclear Translocation) | U2OS (U2fox RELOC) | 1.5 µM | [4] |
| IC50 (Cytotoxicity) | HepG2 (Liver Cancer) | 0.64 µM | [4] |
| THLE-2 (Normal Liver) | 2.76 µM | [4] | |
| MCF7 (Breast Cancer) | High nanomolar range | [1] | |
| A2058 (Melanoma) | Low micromolar range | [1] | |
| SH-SY5Y (Neuroblastoma) | Low micromolar range | [1] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
FOXO Nuclear Translocation Assay
This protocol describes the methodology used to quantify the nuclear translocation of FOXO proteins upon treatment with this compound.
-
Cell Seeding: U2OS cells stably expressing a GFP-FOXO3a reporter (U2fox RELOC cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., 0.5% DMSO) for 30 minutes.
-
Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with DAPI.
-
Image Acquisition: Images are acquired using a high-content imaging system.
-
Image Analysis: The nuclear and cytoplasmic fluorescence intensity of GFP-FOXO3a is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated. A cell is considered positive for nuclear translocation if this ratio exceeds a predefined threshold (e.g., 1.8).[1] The percentage of positive cells is then determined for each treatment condition.
Cell Viability (MTT) Assay
This protocol details the procedure to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF7) are seeded in 96-well plates at an appropriate density (e.g., 1x10^4 cells/well) and incubated overnight.[1]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Visualizations
This compound Signaling Pathway
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
LOM612: A Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LOM612, a novel isothiazolonaphthoquinone-based small molecule that potently activates the nuclear localization of Forkhead box O (FOXO) transcription factors.[1][2] FOXO proteins are critical tumor suppressors, and their cytoplasmic inactivation is a common event in various cancers.[1][2] this compound represents a promising pharmacological tool for reactivating FOXO function, offering potential therapeutic applications in oncology and other age-related diseases.[1][2]
Core Mechanism of Action
This compound induces the rapid, dose-dependent nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][3] This activity is specific to FOXO proteins, as this compound does not affect the subcellular localization of other transcription factors like NF-κB.[1] Mechanistically, this compound's action is independent of the CRM1-mediated nuclear export machinery, suggesting a distinct mechanism for promoting FOXO nuclear import or retention.[1] Once in the nucleus, activated FOXO1 can compete with TCF for binding to β-catenin, leading to the downregulation of Wnt/β-catenin signaling pathway target genes such as c-Myc and cyclin D1.[4][5][6] This cascade of events ultimately results in suppressed cell migration, increased apoptosis, and reduced tumor growth.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| EC50 (FOXO Translocation) | U2OS (U2fox RELOC) | 1.5 µM | [1][3] |
| IC50 (Cytotoxicity) | HepG2 | 0.64 µM | [3] |
| THLE-2 | 2.76 µM | [3] |
Table 1: Potency and Cytotoxicity of this compound
| Cell Line | Treatment | Outcome | Reference |
| MCF-7 | 1 µM this compound | Significant increase in nuclear FOXO1 accumulation. | [5] |
| 1 µM this compound + 5 µM Selinexor | Synergistic reduction in c-Myc and cyclin D1 protein levels. | [7] | |
| Synergistic increase in cleaved Caspase-7 and Caspase-9 levels. | [7] | ||
| MDA-MB-175 | 1 µM this compound | Significant increase in nuclear FOXO1 accumulation. | [5] |
| 1 µM this compound + 5 µM Selinexor | Synergistic reduction in c-Myc and cyclin D1 protein levels. | [7] | |
| Synergistic increase in cleaved Caspase-3 and Caspase-9 levels. | [7] | ||
| U2OS | 5 µM this compound (6 hours) | Increased expression of FOXO target genes p27 and FasL. | [1] |
Table 2: Cellular Effects of this compound in Breast Cancer and Osteosarcoma Cell Lines
Signaling Pathway and Experimental Workflow Visualizations
This compound-Induced FOXO Activation and Downstream Signaling
Caption: this compound induces FOXO nuclear translocation and downstream signaling.
Experimental Workflow for Assessing FOXO Nuclear Translocation
Caption: Workflow for immunofluorescence analysis of FOXO nuclear translocation.
Detailed Experimental Protocols
Immunofluorescence Staining for FOXO1/FOXO3a Nuclear Translocation
This protocol is adapted from studies using U2OS cells.[1]
-
Cell Seeding: Seed U2OS cells in 96-well black-wall, clear-bottom plates at an appropriate density to achieve sub-confluency on the day of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., a dose-response from 0.1 to 10 µM, with a final concentration of 1.5 µM for single-point assays) for 30 minutes at 37°C.[1] Include a DMSO vehicle control.
-
Fixation: Aspirate the medium and fix the cells with ice-cold 100% methanol for 5 minutes.[1]
-
Permeabilization and Blocking: Wash the cells with PBS. Permeabilize and block for 1 hour with a solution containing 1% BSA, 10% normal goat serum, and 0.3 M glycine in 0.1% PBSTween.[1]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against FOXO1 (e.g., Cell Signaling Technology #2880) or FOXO3a (e.g., Cell Signaling Technology #2497S) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., DyLight® 594 donkey anti-rabbit) for 1 hour at room temperature in the dark.[1] Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the FOXO signal to determine the extent of nuclear translocation.
Cell Viability (MTT) Assay
This protocol is based on the methodology used for HepG2 and THLE-2 cells.[8]
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 50 µM down to 95 pM) for 72 hours.[1][8]
-
MTT Incubation: Prepare a 5 mg/mL MTT solution in PBS and dilute it to 0.5 mg/mL in phenol red-free medium. Remove the treatment medium from the cells and add 100 µL of the diluted MTT solution to each well. Incubate for 3 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[8]
Western Blotting for Downstream Target Proteins
This protocol is a general guide based on standard western blotting procedures and the targets identified in the literature for MCF-7 and MDA-MB-175 cells.[4][5][7]
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM) and/or other compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, cyclin D1, cleaved Caspase-3, cleaved Caspase-7, cleaved Caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable research tool for studying the biology of FOXO transcription factors. Its ability to specifically induce the nuclear translocation of FOXO1 and FOXO3a provides a means to investigate the downstream consequences of FOXO activation in various cellular contexts. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapies, particularly in tumors where the FOXO signaling pathway is inactivated. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FOXO transcription factor activation by oxidative stress mediated by the small GTPase Ral and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
LOM612: A Novel Regulator of FOXO1 and FOXO3a Nuclear Translocation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3a, are critical regulators of cellular processes including apoptosis, cell cycle arrest, and stress resistance. Their activity is tightly controlled by their subcellular localization, with nuclear import leading to their activation and subsequent transcription of target genes. In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO proteins and their sequestration in the cytoplasm, thereby promoting cell proliferation and survival. LOM612, a novel isothiazolonaphthoquinone-based small molecule, has emerged as a potent activator of FOXO nuclear translocation. This technical guide provides a comprehensive overview of the role of this compound in regulating FOXO1 and FOXO3a translocation, its mechanism of action, and detailed experimental protocols for its characterization.
Introduction
The FOXO family of transcription factors, including FOXO1 and FOXO3a, act as crucial tumor suppressors.[1] Their transcriptional activity is primarily regulated by post-translational modifications that dictate their nucleocytoplasmic shuttling.[2] In the presence of growth factors, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is activated, leading to the phosphorylation of FOXO proteins.[3][4] This phosphorylation event creates binding sites for 14-3-3 proteins, which mediate the export of FOXO from the nucleus to the cytoplasm, effectively inhibiting their tumor-suppressive functions.[5]
Given the frequent hyperactivation of the PI3K/Akt pathway in human cancers, the pharmacological reactivation of FOXO proteins by promoting their nuclear localization represents a promising therapeutic strategy.[3] this compound is a recently identified small molecule that potently induces the nuclear translocation of both FOXO1 and FOXO3a.[2] This document serves as a technical resource for researchers and drug development professionals, detailing the mechanism of action of this compound, its effects on cancer cell viability, and the experimental methodologies used to study its function.
Mechanism of Action of this compound
This compound induces the rapid nuclear accumulation of endogenous FOXO1 and FOXO3a.[2][6] This effect is observed within 30 minutes of treatment, suggesting a mechanism that does not rely on new protein synthesis.[7] The primary mode of action of this compound is believed to be the modulation of the PI3K/Akt signaling pathway, thereby preventing the phosphorylation-dependent nuclear export of FOXO proteins.[2]
Unlike some other compounds that promote nuclear localization by inhibiting the nuclear export machinery, this compound's activity is independent of the CRM1-mediated nuclear export pathway.[2] This specificity suggests that this compound targets an upstream component of the signaling cascade that regulates FOXO localization. By promoting the nuclear retention of FOXO1 and FOXO3a, this compound facilitates the transcription of FOXO target genes, such as the cell cycle inhibitor p27 and the pro-apoptotic protein FasL, leading to anti-proliferative effects in cancer cells.[2]
dot
Caption: this compound inhibits the PI3K/Akt pathway, leading to FOXO1/3a nuclear retention.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy and potency data.
Table 1: Potency of this compound in FOXO Translocation
| Cell Line | Assay | Parameter | Value | Reference |
| U2OS-FOXO3a-GFP | High-Content Screening | EC50 | 1.5 µM | [7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF7 | Breast Cancer | IC50 | Not specified, but significant inhibition | [8] |
| A2058 | Melanoma | IC50 | Not specified, but significant inhibition | [8] |
| SH-SY5Y | Neuroblastoma | IC50 | Not specified, but significant inhibition | [8] |
| HepG2 | Liver Cancer | IC50 | 0.64 µM | [9] |
| NCI-H460 | Lung Cancer | IC50 | 0.22 µM | [9] |
Table 3: Cytotoxicity of this compound in Non-cancerous Cells
| Cell Line | Cell Type | Parameter | Value | Reference |
| THLE-2 | Normal Liver Epithelial | IC50 | 2.76 µM | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
High-Content Screening for FOXO Translocation
This protocol describes an image-based assay to quantify the nuclear translocation of a GFP-tagged FOXO3a reporter.
Materials:
-
U2OS cells stably expressing GFP-FOXO3a
-
96-well clear-bottom imaging plates
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Hoechst 33342 stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
High-content imaging system
Procedure:
-
Seed U2OS-FOXO3a-GFP cells into 96-well imaging plates at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.
-
Analyze the images using appropriate software to quantify the nuclear and cytoplasmic fluorescence intensity of GFP-FOXO3a. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.
Cell Viability (MTT) Assay
This protocol details the colorimetric MTT assay to assess the anti-proliferative effects of this compound.[9]
Materials:
-
Cancer cell lines (e.g., MCF7, U2OS, HepG2)
-
96-well flat-bottom plates
-
Culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate overnight.[8]
-
Treat cells with serial dilutions of this compound for 72 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Genes
This protocol is for measuring the mRNA expression levels of FOXO target genes, p27 and FasL, following this compound treatment.[7]
Materials:
-
U2OS cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for p27, FasL, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 5 µM this compound or DMSO for 6 hours.[7]
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for p27, FasL, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
dot
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable research tool for studying the regulation of FOXO1 and FOXO3a translocation and a potential starting point for the development of novel cancer therapeutics. Its ability to specifically induce the nuclear localization of these tumor-suppressive transcription factors through a mechanism that appears to involve the PI3K/Akt pathway highlights a promising strategy for reactivating endogenous anti-cancer defenses. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other FOXO-activating compounds. Further studies are warranted to fully elucidate its precise molecular target and to evaluate its efficacy and safety in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
LOM612: An In-Depth Technical Guide on its Impact on FOXO-Dependent Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes including cell cycle arrest, apoptosis, and stress resistance. Their activity is tightly controlled, primarily through post-translational modifications and subcellular localization. Dysregulation of the FOXO signaling pathway is implicated in numerous pathologies, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LOM612, a small molecule identified as a potent relocator of FOXO proteins to the nucleus, thereby activating their transcriptional functions. We present detailed experimental protocols, quantitative data on its efficacy and cytotoxicity, and elucidate its mechanism of action through the modulation of upstream signaling pathways. This document is intended to serve as a valuable resource for researchers investigating FOXO signaling and developing novel therapeutics targeting this pathway.
Introduction to this compound and FOXO Transcription Factors
FOXO transcription factors (FOXO1, FOXO3a, FOXO4, and FOXO6 in mammals) are key downstream effectors of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] In the presence of growth factors, activated AKT phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and subsequent inactivation.[2] Conversely, under conditions of cellular stress or growth factor withdrawal, FOXO proteins translocate to the nucleus, where they bind to specific DNA consensus sequences to regulate the transcription of target genes involved in cell fate decisions.[2]
This compound is a novel isothiazolonaphthoquinone-based small molecule that has been identified as a potent activator of FOXO nuclear translocation.[2] Its ability to promote the nuclear localization of FOXO1 and FOXO3a leads to the transcription of FOXO-dependent genes, ultimately impacting cell proliferation and survival.[2][3]
Quantitative Efficacy and Cytotoxicity of this compound
This compound's biological activity has been quantified through various in vitro assays. Its potency in inducing FOXO nuclear translocation and its cytotoxic effects on different cell lines are summarized below.
| Parameter | Cell Line | Value | Description |
| EC₅₀ (FOXO Translocation) | U2fox RELOC | 1.5 µM | Concentration for 50% maximal effect on FOXO nuclear translocation.[4] |
| IC₅₀ (Cytotoxicity) | HepG2 | 0.64 µM | Concentration for 50% inhibition of cell viability.[4] |
| THLE2 (non-cancerous) | 2.76 µM | Concentration for 50% inhibition of cell viability.[4] | |
| MCF7 | High nanomolar to low micromolar range | Concentration for 50% inhibition of cell viability.[2] | |
| A2058 | High nanomolar to low micromolar range | Concentration for 50% inhibition of cell viability.[2] | |
| SHSY5Y | High nanomolar to low micromolar range | Concentration for 50% inhibition of cell viability.[2] |
Impact on FOXO-Dependent Gene Transcription
By promoting the nuclear accumulation of FOXO proteins, this compound activates the transcription of their target genes. The expression of well-established FOXO target genes, such as the cyclin-dependent kinase inhibitor p27 and the apoptosis-related Fas ligand (FasL), is significantly increased upon treatment with this compound.[4]
| Target Gene | Cell Line | Fold Change (this compound vs. DMSO) |
| p27 (CDKN1B) | U2OS | Statistically significant increase (p < 0.05)[2] |
| FasL (FASLG) | U2OS | Statistically significant increase (p < 0.05)[2] |
Signaling Pathways and Mechanism of Action
This compound induces the nuclear translocation of FOXO proteins, a process that is independent of the nuclear export protein CRM1.[2] This suggests that this compound does not act as a direct inhibitor of nuclear export but rather modulates an upstream signaling event that controls FOXO localization. The PI3K/AKT pathway is a primary regulator of FOXO subcellular localization.[1] Inhibition of AKT activity prevents the phosphorylation of FOXO proteins, leading to their nuclear accumulation.[2] It is hypothesized that this compound's mechanism of action involves the modulation of the PI3K/AKT signaling cascade, although its direct molecular target remains to be elucidated.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
High-Content Screening for FOXO Nuclear Translocation
This assay is used to quantify the nuclear translocation of FOXO proteins in response to compound treatment.
Materials:
-
U2OS cells stably expressing a GFP-tagged FOXO protein (e.g., U2fox RELOC cells)
-
96-well, black-wall, clear-bottom imaging plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: DMSO (vehicle), Wortmannin (positive control, PI3K inhibitor)
-
Culture medium (e.g., DMEM with 10% FBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed U2OS-FOXO-GFP cells into 96-well imaging plates at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time (e.g., 30 minutes).
-
Fixation: Carefully aspirate the medium and add 100 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.
-
Permeabilization and Staining: Wash the cells three times with PBS. Add DAPI staining solution and incubate for 10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DAPI and GFP signals, respectively. Quantify the mean GFP fluorescence intensity in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of FOXO translocation.
Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Gene Expression
This protocol details the measurement of changes in the mRNA levels of FOXO target genes.
Materials:
-
U2OS cells
-
This compound and DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., p27, FasL) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed U2OS cells and treat with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 6 hours).[2]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blotting for Total and Phosphorylated FOXO Proteins
This protocol is for detecting the levels of total and phosphorylated FOXO proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-FOXO1, rabbit anti-phospho-FOXO1 (Thr24)/FOXO3a (Thr32))
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., HepG2, MCF7)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying FOXO-dependent gene transcription. Its ability to potently induce the nuclear translocation of FOXO1 and FOXO3a provides a powerful tool to investigate the downstream consequences of FOXO activation. The provided protocols offer a robust framework for characterizing the effects of this compound and similar molecules.
A key area for future research is the definitive identification of the direct molecular target of this compound. While evidence points towards the modulation of the PI3K/AKT pathway, the precise protein that this compound binds to remains unknown. Techniques such as affinity chromatography coupled with mass spectrometry or thermal shift assays could be employed to unravel this. Furthermore, a comprehensive, genome-wide analysis of the transcriptional changes induced by this compound, for instance through RNA-sequencing, would provide a broader understanding of its impact on FOXO-mediated cellular processes. Such studies will be instrumental in further validating the therapeutic potential of targeting the FOXO signaling pathway.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
LOM612: A Novel Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling
An In-depth Technical Guide on Early Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and development of LOM612, a novel isothiazolonaphthoquinone-based small molecule. This compound has been identified as a potent activator of the Forkhead box O (FOXO) family of transcription factors, which are critical regulators of cellular processes including cell cycle arrest, apoptosis, and stress resistance. The inactivation of FOXO proteins is a common event in various human cancers, often driven by the overactivation of the PI3K/AKT signaling pathway.[1] Therefore, the pharmacological reactivation of FOXO proteins represents a promising therapeutic strategy.
This compound induces the nuclear translocation of FOXO proteins, particularly FOXO1 and FOXO3a, leading to the transcription of FOXO target genes and subsequent anti-proliferative effects in cancer cell lines.[1] This document details the mechanism of action, key experimental findings, and protocols related to the initial characterization of this compound.
Mechanism of Action
This compound's primary mechanism of action is the induction of nuclear translocation of FOXO transcription factors.[1] Under normal growth conditions, FOXO proteins are phosphorylated by kinases such as AKT, leading to their export from the nucleus and subsequent inactivation.[1] this compound appears to counteract this process, promoting the accumulation of active FOXO proteins in the nucleus where they can exert their tumor-suppressive functions.
The nuclear accumulation of FOXO1 induced by this compound has been shown to interfere with the Wnt/β-catenin signaling pathway. Mechanistically, nuclear FOXO1 competes with T-cell factor (TCF) for binding to β-catenin, a key coactivator of Wnt target gene expression. This competition leads to the downregulation of pro-proliferative genes such as c-Myc and cyclin D1.[2][3]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound.
Figure 1: this compound action in the context of the PI3K/AKT/FOXO signaling pathway.
Figure 2: this compound-mediated inhibition of the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| FOXO Nuclear Translocation | U2fox RELOC | EC50 | 1.5 µM | [4][5][6] |
Table 2: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF7 | Breast Cancer | IC50 | Not explicitly quantified in snippets | [7] |
| A2058 | Melanoma | IC50 | Not explicitly quantified in snippets | [7] |
| SH-SY5Y | Neuroblastoma | IC50 | Not explicitly quantified in snippets | [7] |
| HepG2 | Liver Cancer | IC50 | 0.64 µM | [4][6] |
| THLE-2 | Normal Liver Epithelial | IC50 | 2.76 µM | [4] |
| NCI-H460 | Lung Cancer | IC50 | 0.22 µM | [4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of this compound are provided below.
FOXO Nuclear Translocation Assay
This assay is designed to quantify the ability of this compound to induce the translocation of FOXO proteins from the cytoplasm to the nucleus.
-
Cell Line: U2OS (Human Osteosarcoma) cells, potentially stably expressing a GFP-FOXO fusion protein for high-content screening, or wild-type for immunofluorescence of endogenous FOXO.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density to achieve a sub-confluent monolayer.
-
Treatment: Cells are treated with a dose range of this compound (e.g., 12-point serial dilutions) for 30 minutes.[1] A vehicle control (DMSO) and a positive control (e.g., Leptomycin B for CRM1 inhibition) are included.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunofluorescence (for endogenous FOXO):
-
Blocking: Cells are incubated with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody: Cells are incubated with primary antibodies specific for FOXO1 or FOXO3a overnight at 4°C.
-
Secondary Antibody: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Cell nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system.
-
The ratio of nuclear to cytoplasmic fluorescence intensity of the FOXO signal is quantified.
-
EC50 values are calculated from the dose-response curves.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic and cytostatic effects of this compound on various cancer and non-cancer cell lines.
-
Cell Lines: MCF7 (breast cancer), A2058 (melanoma), SH-SY5Y (neuroblastoma), HepG2 (liver cancer), THLE-2 (normal liver epithelial).[7]
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 104 cells/well and allowed to attach overnight.[4][7]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 8-point, 2-fold serial dilutions from 50 µM to 0.39 µM) for 72 hours.[4][7]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Gene Expression
This protocol is used to measure the change in the expression of FOXO target genes following this compound treatment.
-
Cell Line: U2OS cells.
-
Treatment: Cells are treated with 5 µM this compound or DMSO (vehicle control) for 6 hours.[1]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR:
-
The qPCR reaction is performed using a SYBR Green-based master mix with primers specific for FOXO target genes (e.g., p27, FasL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the expression levels in this compound-treated cells normalized to the vehicle-treated control.
Figure 3: General experimental workflow for the in vitro characterization of this compound.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
LOM612: A Novel Modulator of the Wnt/β-catenin Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOM612 has emerged as a significant small molecule in cancer research, primarily due to its unique mechanism of action that indirectly modulates the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, its interaction with the Wnt/β-catenin pathway, and detailed experimental protocols for studying its effects. The information presented is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound
This compound is a small molecule activator of Forkhead box O1 (FOXO1) nuclear-cytoplasmic shuttling.[1] By promoting the nuclear translocation of FOXO1, this compound initiates a cascade of events that ultimately leads to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, including breast cancer.[2][3]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis.[4] In the "off" state (absence of a Wnt ligand), β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and cyclin D1, which promote cell proliferation.[4][5] Aberrant activation of this pathway is a hallmark of many cancers.
Mechanism of Action: this compound's Interaction with the Wnt/β-catenin Pathway
This compound does not directly target any component of the Wnt/β-catenin pathway. Instead, its mechanism is centered on the nuclear translocation of the tumor suppressor protein FOXO1.[1][2]
Once in the nucleus, FOXO1 competes with TCF transcription factors for binding to β-catenin.[2][6] This competitive binding sequesters β-catenin away from TCF, thereby preventing the transcription of Wnt target genes.[2][7] The downstream effects include the reduced expression of key oncogenes c-Myc and cyclin D1, leading to suppressed cell proliferation and increased apoptosis in cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (FOXO Nuclear Translocation) | U2fox RELOC | 1.5 µM | [8][9] |
| IC50 (Cytotoxicity) | HepG2 | 0.64 µM | [8] |
| IC50 (Cytotoxicity) | THLE-2 (non-cancerous) | 2.76 µM | [8] |
Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Outcome | Reference |
| This compound | Suppressed tumor growth | [2] |
| This compound | Increased FOXO1 nuclear localization in tumor tissue | [2] |
| This compound | Downregulated c-Myc and cyclin D1 expression in tumor tissue | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MCF-7 and MDA-MB-175 (human breast cancer cell lines), U2OS (human osteosarcoma cell line).[1][2]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
FOXO1 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed U2OS, MCF-7, or MDA-MB-175 cells on glass coverslips in 24-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).[1]
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% goat serum in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against FOXO1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of FOXO1 nuclear translocation.
Co-immunoprecipitation (Co-IP) for FOXO1 and β-catenin Interaction
-
Cell Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against FOXO1 or β-catenin overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG should be performed in parallel.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FOXO1 and β-catenin.
Western Blotting for c-Myc and Cyclin D1 Expression
-
Protein Extraction and Quantification: Lyse this compound-treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).[2]
-
Tumor Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of the mice.[10][11] For estrogen-dependent cell lines like MCF-7, an estrogen pellet may need to be implanted.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (and/or other compounds) via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Analyze the tumors for weight, and perform immunohistochemistry or Western blotting to assess the levels of FOXO1, c-Myc, and cyclin D1.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action that leverages the nuclear translocation of FOXO1 to indirectly inhibit the oncogenic Wnt/β-catenin signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. A thorough understanding of its mechanism and the ability to robustly test its effects are crucial for its continued development as a potential anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interaction of FOXO with beta-catenin inhibits beta-catenin/T cell factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LOM612: A Technical Guide to Cellular Interactions Beyond FOXO Proteins
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
LOM612 has been identified as a potent small molecule activator of Forkhead box O (FOXO) proteins, primarily by inducing their nuclear translocation.[1][2][3] This activity has established this compound as a valuable tool for studying FOXO signaling and as a potential therapeutic agent in contexts where FOXO activation is desirable, such as in certain cancers.[1][4] While the primary mechanism of action of this compound is centered on its ability to relocate FOXO1 and FOXO3a to the nucleus,[1][3] emerging evidence and mechanistic inquiries suggest its cellular effects extend beyond this singular function. This technical guide provides a comprehensive overview of the known and putative cellular targets and pathways affected by this compound, with a specific focus on those independent of direct FOXO protein modulation. The information presented herein is intended to equip researchers and drug development professionals with a deeper understanding of this compound's broader biological activities.
I. Confirmed Non-FOXO-Mediated Effects: The Wnt/β-catenin Signaling Pathway
The most significant and experimentally validated cellular effect of this compound beyond direct FOXO activation is its indirect inhibition of the Wnt/β-catenin signaling pathway.[4][5] This occurs as a downstream consequence of FOXO1 nuclear accumulation.
Mechanism of Action
In the nucleus, activated FOXO1 competes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors for binding to β-catenin.[4][5] This competitive binding sequesters β-catenin away from TCF/LEF, thereby inhibiting the transcription of canonical Wnt target genes, such as c-Myc and cyclin D1.[3][4][5] This mechanism is particularly relevant in cancer cells where the Wnt/β-catenin pathway is often aberrantly activated.
Signaling Pathway Diagram
Caption: this compound's indirect inhibition of the Wnt/β-catenin pathway.
II. Putative Upstream Targets of this compound
While direct binding has not been definitively demonstrated, the mechanism of this compound-induced FOXO nuclear translocation suggests potential interactions with upstream regulators of FOXO proteins.[1] The rapid nuclear translocation of FOXO proteins upon this compound treatment suggests a post-translational mechanism, likely involving the inhibition of kinases that phosphorylate FOXO proteins and promote their cytoplasmic retention.[1]
Potential Kinase Targets
The primary candidates for this compound's upstream targets are the serine/threonine kinases known to phosphorylate FOXO proteins. These include:
-
AKT1-3 (Protein Kinase B): A central node in the PI3K signaling pathway that directly phosphorylates FOXO proteins, leading to their exclusion from the nucleus.[1]
-
Serum/glucocorticoid-regulated kinase (SGK) 1-3: Similar to AKT, these kinases phosphorylate and inactivate FOXO proteins.[1]
-
Other potential kinases: These include MST-1, CK1, Cdk2, DYRK1A, and IKKβ, which have also been implicated in the regulation of FOXO subcellular localization.[1]
It is important to note that screening of this compound against a panel of these kinases is a suggested course of action for further mode-of-action studies but published data from such screens are not yet available.[1]
Potential Experimental Workflow for Target Identification
Caption: A proposed experimental workflow for identifying direct non-FOXO targets of this compound.
III. Quantitative Data Summary
Currently, quantitative data for this compound is primarily associated with its effects on FOXO translocation and cellular cytotoxicity. Data on direct binding or inhibition of non-FOXO targets is not yet available in the public domain.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (FOXO Translocation) | U2fox RELOC | 1.5 µM | [2][6] |
| IC50 (Cytotoxicity) | HepG2 (human liver cancer) | 0.64 µM | [1][2][3] |
| IC50 (Cytotoxicity) | THLE2 (non-cancerous liver epithelial) | 2.76 µM | [1][2][3] |
IV. Detailed Experimental Protocols
A. FOXO Nuclear Translocation Assay (High-Content Imaging)
This protocol is based on the methods used to identify and characterize this compound.[1]
-
Cell Seeding: Seed U2OS cells stably expressing a GFP-FOXO3a reporter fusion protein into 96-well imaging plates at a density that allows for sub-confluent growth after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the cells and incubate for 30-60 minutes at 37°C and 5% CO2. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
Cell Staining: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst 33342) for 15 minutes. Wash the wells with PBS between each step.
-
Image Acquisition: Acquire images using a high-content imaging system. Capture at least two channels: one for the GFP-FOXO3a signal and one for the nuclear stain.
-
Image Analysis: Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the mean fluorescence intensity of GFP-FOXO3a in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as the primary readout for FOXO translocation.
B. Wnt/β-catenin Pathway Inhibition Assay (Co-Immunoprecipitation)
This protocol is designed to validate the disruption of the FOXO1-β-catenin interaction.[4]
-
Cell Treatment and Lysis: Treat MCF-7 cells with this compound or a vehicle control for a specified time (e.g., 6 hours). Lyse the cells in a non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with the immunoprecipitation buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against FOXO1 and β-catenin.
-
Analysis: A decrease in the amount of FOXO1 co-immunoprecipitated with β-catenin in this compound-treated cells compared to the control indicates a disruption of their interaction.
V. Conclusion and Future Directions
While this compound is a well-established and specific relocator of FOXO proteins to the nucleus, its cellular impact is not confined to this singular action. The indirect inhibition of the Wnt/β-catenin signaling pathway represents a significant non-FOXO-centric effect with therapeutic implications. The potential for this compound to interact with upstream kinases that regulate FOXO phosphorylation remains an important area for future investigation. The experimental workflows and protocols detailed in this guide provide a framework for researchers to further elucidate the complete cellular target profile of this compound, which will be crucial for its continued development as a chemical probe and potential therapeutic agent. A comprehensive understanding of its off-target effects will be paramount for predicting both its efficacy and potential toxicities in a clinical setting.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols for LOM612 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOM612 is a novel small molecule activator of Forkhead box O (FOXO) nuclear-cytoplasmic shuttling, demonstrating potential as an anti-cancer agent.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound in breast cancer cell lines and detailed protocols for its experimental application.
Mechanism of Action
This compound exerts its anti-cancer effects by promoting the nuclear translocation of the tumor suppressor protein FOXO1.[1][3] In the cytoplasm, FOXO1 is often kept inactive through phosphorylation by upstream kinases in pathways such as the PI3K/Akt signaling cascade. Upon treatment with this compound, FOXO1 accumulates in the nucleus.
Once in the nucleus, FOXO1 competes with T-cell factor (TCF) transcription factors for binding to β-catenin.[1][3] This competitive inhibition disrupts the formation of the TCF/β-catenin transcriptional complex, which is a key component of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is frequently hyperactivated in various cancers, including breast cancer, and drives the expression of genes involved in cell proliferation and survival.
By sequestering β-catenin, nuclear FOXO1 indirectly leads to the downregulation of critical Wnt target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[1][4] The suppression of these genes results in decreased cell proliferation, cell cycle arrest, and increased apoptosis in breast cancer cells.[1][3] this compound's activity is particularly pronounced in cancer cells with activating mutations in the PI3K/Akt pathway, which typically leads to FOXO inactivation.[5]
Signaling Pathway of this compound in Breast Cancer Cells
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
LOM612: Application Notes and Protocols for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of LOM612, a potent small molecule activator of Forkhead box O (FOXO) transcription factors, in cellular assays. This compound induces the nuclear translocation of FOXO proteins, making it a valuable tool for studying cellular processes such as apoptosis, cell cycle arrest, and metabolism.
Mechanism of Action
This compound functions as a FOXO relocator, promoting the movement of FOXO proteins, particularly FOXO1 and FOXO3a, from the cytoplasm to the nucleus.[1][2][3] This nuclear translocation is a key step in the activation of FOXO-mediated gene transcription. The process is independent of CRM-1-mediated nuclear export.[2][4]
Once in the nucleus, FOXO1 can compete with T-cell factor (TCF) for binding to β-catenin.[1][5][6] This competition leads to the indirect inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and survival.[1][5][6] The downstream effects of this compound-induced FOXO activation include the reduced expression of pro-proliferative genes like c-Myc and cyclin D1, and an increase in the expression of apoptosis-related proteins and other FOXO target genes such as p27 and FasL.[1][2][4][5]
Signaling Pathway
The signaling pathway influenced by this compound is primarily the PI3K/Akt pathway, which normally promotes cell survival by phosphorylating and inactivating FOXO proteins, leading to their cytoplasmic retention. This compound counteracts this effect, allowing FOXO proteins to translocate to the nucleus and exert their tumor-suppressive functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring FOXO Translocation After LOM612 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forkhead box O (FOXO) family of transcription factors are crucial regulators of cellular processes including apoptosis, cell-cycle control, and stress resistance.[1] Their activity is tightly controlled by their subcellular localization. In many cancer types, FOXO proteins are inactivated through phosphorylation by pathways such as PI3K/Akt, which leads to their exclusion from the nucleus and subsequent degradation.[1][2] The small molecule LOM612 has been identified as a potent relocator of FOXO proteins, inducing their translocation from the cytoplasm to the nucleus, thereby activating their tumor-suppressive functions.[3] this compound accomplishes this in a dose-dependent manner and this activity is independent of CRM1-mediated nuclear export.[3][4] This document provides detailed protocols for measuring the nuclear translocation of FOXO proteins, specifically FOXO1 and FOXO3a, following treatment with this compound.
This compound: A Potent Activator of FOXO Nuclear Translocation
This compound is an isothiazolonaphthoquinone that effectively induces the nuclear translocation of endogenous FOXO1 and FOXO3a.[3][5] This effect has been observed in various cell lines, including U2OS osteosarcoma cells.[3][6] The nuclear accumulation of FOXO proteins leads to the transcription of target genes such as p27 and FasL, resulting in anti-proliferative effects in cancer cells.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 for FOXO Translocation | U2fox RELOC | 1.5 µM | [3][4] |
| IC50 for Cytotoxicity | HepG2 | 0.64 µM | [4] |
| IC50 for Cytotoxicity | THLE2 (non-cancerous) | 2.76 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on FOXO translocation and the general experimental workflow for its measurement.
Caption: Proposed signaling pathway for this compound-induced FOXO translocation.
Caption: General experimental workflow for measuring FOXO translocation.
Experimental Protocols
Two primary methods for directly measuring FOXO translocation are detailed below: High-Content Imaging and Cell Fractionation followed by Western Blotting.
Method 1: High-Content Imaging of FOXO Translocation
This method allows for the direct visualization and quantification of FOXO nuclear translocation in a high-throughput manner. It can be performed using either cells stably expressing a fluorescently-tagged FOXO protein (e.g., GFP-FOXO3a) or by immunofluorescence staining of endogenous FOXO.
Materials:
-
U2OS cells (or other suitable cell line)
-
96-well black-wall, clear-bottom imaging plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-FOXO1 or Anti-FOXO3a
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed U2OS cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Also, include a DMSO vehicle control. Replace the medium in the wells with the this compound-containing medium and incubate for the desired time (e.g., 30 minutes to 6 hours).[3]
-
Fixation: Gently aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate the PFA and wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Blocking: Aspirate the Permeabilization Buffer and wash three times with PBS. Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-FOXO antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Add 100 µL of DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature, protected from light.
-
Imaging: Wash the cells twice with PBS and add 100 µL of PBS to each well for imaging. Acquire images using a high-content imaging system. Use the DAPI channel to identify nuclei and the corresponding channel for the secondary antibody to measure FOXO fluorescence intensity.
-
Data Analysis: Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the DAPI and whole-cell staining. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for the FOXO signal in each cell. An increase in this ratio indicates nuclear translocation.
Method 2: Cell Fractionation and Western Blotting
This biochemical method provides a semi-quantitative assessment of the amount of FOXO protein in the cytoplasmic and nuclear fractions of the cell.
Materials:
-
U2OS cells (or other suitable cell line) grown in 6-well plates or 10 cm dishes
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Cell scraper
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Microcentrifuge and tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: Anti-FOXO1 or Anti-FOXO3a, Anti-Lamin B1 (nuclear marker), Anti-GAPDH or Anti-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Grow U2OS cells to 80-90% confluency. Treat the cells with the desired concentrations of this compound (and a DMSO control) for the specified time.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Lysis (Cytoplasmic Fraction): Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 15 minutes, vortexing gently every 5 minutes.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which is the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Lysis (Nuclear Fraction): Resuspend the remaining pellet in 100 µL of ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes, vortexing vigorously every 10 minutes to ensure complete nuclear lysis.
-
Isolation of Nuclear Fraction: Centrifuge the nuclear lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the nuclear proteins.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA Protein Assay Kit.
-
Western Blotting:
-
Normalize the protein amounts for each fraction (e.g., load 20-30 µg of protein per lane).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FOXO, Lamin B1, and GAPDH/Tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Densitometry can be used to quantify the band intensities. An increase in the FOXO band intensity in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH/Tubulin) after this compound treatment indicates nuclear translocation.
Downstream Functional Assays
Following the confirmation of FOXO nuclear translocation, downstream functional consequences can be assessed to further validate the activity of this compound.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of known FOXO target genes, such as p27 and FasL. An increase in their expression following this compound treatment would be consistent with increased FOXO transcriptional activity.[3]
-
Luciferase Reporter Assays: Utilize a reporter construct containing FOXO response elements upstream of a luciferase gene. An increase in luciferase activity upon this compound treatment indicates enhanced FOXO-mediated transcription.
-
Cell Viability and Apoptosis Assays: Assess the biological outcome of FOXO activation. This compound has been shown to have anti-proliferative effects.[3] Assays such as MTT or Annexin V/PI staining can be used to measure changes in cell viability and apoptosis.
By employing these detailed protocols, researchers can effectively measure and quantify the translocation of FOXO proteins induced by this compound, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Regulation of localization of FOXO transcription factors [reactome.org]
- 3. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
LOM612: A Potent Tool for Investigating FOXO-Mediated Gene Regulation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Forkhead box O (FOXO) family of transcription factors are crucial regulators of a multitude of cellular processes, including cell cycle progression, apoptosis, metabolism, and stress resistance.[1] Their activity is tightly controlled, primarily through post-translational modifications and subcellular localization.[1][2] In many cancers, FOXO proteins are inactivated through phosphorylation by kinases such as Akt, which leads to their exclusion from the nucleus and subsequent degradation.[2][3] Therefore, pharmacological reactivation of FOXO proteins represents a promising therapeutic strategy. LOM612 is a novel small molecule that has been identified as a potent activator of FOXO proteins.[3][4] It specifically induces the nuclear translocation of FOXO1 and FOXO3a, leading to the modulation of their target genes and subsequent anti-proliferative effects in cancer cells.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate FOXO-mediated gene regulation.
Mechanism of Action
This compound acts as a "FOXO relocator," effectively promoting the accumulation of FOXO proteins in the nucleus where they can exert their transcriptional activity.[3][6] Mechanistically, this compound induces the nuclear import of FOXO1 and FOXO3a in a dose-dependent manner.[3][4] This action is independent of the CRM1-mediated nuclear export pathway.[3] Once in the nucleus, activated FOXO1 can compete with TCF transcription factors for binding to β-catenin, leading to the downregulation of pro-proliferative genes such as c-Myc and cyclin D1.[4][7] Concurrently, nuclear FOXO proteins upregulate the expression of target genes involved in cell cycle arrest and apoptosis, such as p27 and FasL.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (FOXO Nuclear Translocation) | U2fox RELOC | 1.5 µM | [6] |
| IC50 (Cell Viability) | HepG2 | 0.64 µM | [5] |
| THLE2 (non-cancer) | 2.76 µM | [5] | |
| MCF7 (Breast Cancer) | High nanomolar range | [3] | |
| A2058 (Lung Cancer) | Low micromolar range | [3] | |
| SHSY5Y (Glioblastoma) | Low micromolar range | [3] |
Table 2: Downstream Gene Regulation by this compound
| Target Gene | Effect of this compound Treatment | Cell Line | Reference |
| c-Myc | Downregulation | Breast Cancer Cells | [4][7] |
| Cyclin D1 | Downregulation | Breast Cancer Cells | [4][7] |
| p27 | Upregulation | U2OS | [3] |
| FasL | Upregulation | U2OS | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound promotes FOXO nuclear translocation, leading to altered gene expression.
Caption: Workflow for studying this compound's effects on FOXO signaling.
Experimental Protocols
Assessment of FOXO Nuclear Translocation by Immunofluorescence
This protocol is designed to visualize and quantify the subcellular localization of endogenous FOXO proteins following this compound treatment.
Materials:
-
Cells of interest (e.g., U2OS, MCF-7)
-
Glass coverslips or imaging-compatible microplates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against FOXO1 or FOXO3a
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) for a specified time (e.g., 30 minutes to 6 hours).[3][4] Include a DMSO-treated vehicle control.
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-FOXO antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium. For microplates, add PBS to the wells.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the FOXO signal to determine the extent of nuclear translocation.
Cell Viability Assessment by MTT Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of medium.[5] Incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound.[5] Include a vehicle control (DMSO) and a positive control for cell death if desired. Incubate for the desired treatment period (e.g., 72 hours).[5]
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well.[8] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of FOXO Target Gene Expression by qRT-PCR
This protocol quantifies the changes in the mRNA levels of FOXO target genes upon this compound treatment.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., c-Myc, Cyclin D1, p27, FasL) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 5 µM for 6 hours) and a vehicle control.[3] Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control, normalized to the housekeeping gene.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setup.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Combining LOM612 with Selinexor in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel combination of LOM612, a FOXO1/3a relocator, and selinexor, a selective inhibitor of nuclear export (SINE), in preclinical cancer research. This document outlines the scientific rationale for this combination, summarizes key quantitative data from preclinical studies, and provides detailed protocols for essential in vitro and in vivo experiments.
Introduction
This compound is a potent small molecule that induces the nuclear translocation of Forkhead box O (FOXO) proteins, specifically FOXO1 and FOXO3a.[1][2] These transcription factors act as tumor suppressors by regulating the expression of genes involved in cell cycle arrest and apoptosis.[3] In many cancers, FOXO proteins are inactivated through phosphorylation and subsequent cytoplasmic sequestration, preventing their tumor-suppressive functions.[3]
Selinexor is a first-in-class, oral SINE that functions by binding to and inhibiting Exportin 1 (XPO1), a key nuclear export protein.[4][5] This inhibition leads to the nuclear accumulation of tumor suppressor proteins, oncoproteins, and growth regulators, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[6]
The combination of this compound and selinexor presents a promising therapeutic strategy. By promoting the nuclear import of FOXO proteins (this compound) and simultaneously blocking their export (selinexor), this combination is hypothesized to synergistically enhance the nuclear concentration and activity of these tumor suppressors, leading to a more potent anti-cancer effect.
Scientific Rationale for Combination
Preclinical studies in breast cancer have demonstrated a synergistic anti-cancer effect when combining this compound and selinexor.[1][7] The primary mechanism of this synergy involves the enhanced nuclear accumulation of FOXO1.[7] In the nucleus, FOXO1 competes with T-cell factor (TCF) for binding to β-catenin, a key coactivator in the Wnt signaling pathway.[7][8] This competitive inhibition disrupts the TCF/β-catenin complex, leading to the downregulation of Wnt target genes that promote cancer cell proliferation, such as c-Myc and cyclin D1.[7][8] The combined action of this compound and selinexor results in suppressed cancer cell migration, increased apoptosis, and reduced tumor growth in vivo.[1][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of this compound and selinexor in breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Selinexor Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| MCF-7 | This compound | ~1.5[1] | Synergistic |
| Selinexor | Not Specified | ||
| This compound + Selinexor | Not Specified | ||
| MDA-MB-175 | This compound | Not Specified | Synergistic |
| Selinexor | Not Specified | ||
| This compound + Selinexor | Not Specified |
*Qualitative assessment of synergy as reported in the literature.[7]
Table 2: Effect of this compound and Selinexor on Protein Expression and Apoptosis
| Cell Line | Treatment | Nuclear FOXO1 | c-Myc Expression | Cyclin D1 Expression | Apoptosis |
| MCF-7 | This compound | Increased | Decreased | Decreased | Increased |
| Selinexor | Increased | Decreased | Decreased | Increased | |
| This compound + Selinexor | Synergistically Increased | Synergistically Decreased | Synergistically Decreased | Synergistically Increased | |
| MDA-MB-175 | This compound | Increased | Decreased | Decreased | Increased |
| Selinexor | Increased | Decreased | Decreased | Increased | |
| This compound + Selinexor | Synergistically Increased | Synergistically Decreased | Synergistically Decreased | Synergistically Increased |
Data derived from qualitative and quantitative analyses in published studies.[7][8]
Mandatory Visualizations
Caption: Signaling pathway of this compound and selinexor combination therapy.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and selinexor on the viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-175)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Selinexor (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[7]
-
Treat the cells with various concentrations of this compound, selinexor, or the combination. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and selinexor.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Selinexor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, selinexor, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[3]
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FOXO1, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the interaction between FOXO1 and β-catenin.
Materials:
-
Cell lysates
-
Anti-β-catenin antibody or anti-FOXO1 antibody
-
Protein A/G agarose beads
-
IP Lysis Buffer
-
Wash Buffer
Procedure:
-
Pre-clear cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-β-catenin) or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-FOXO1).[8]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Breast cancer cells (e.g., MCF-7) mixed with Matrigel
-
This compound (formulated for in vivo use)
-
Selinexor (formulated for in vivo use)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle, this compound alone, Selinexor alone, and this compound + Selinexor.
-
Administer treatments according to a predetermined schedule (e.g., daily, weekly).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[2]
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. All work with animals must be conducted in accordance with institutional and national guidelines.
References
- 1. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. kumc.edu [kumc.edu]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
LOM612 Application Notes and Protocols for Breast Cancer Cell Lines MCF-7 and MDA-MB-175
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of LOM612, a small molecule activator of FOXO nuclear-cytoplasmic shuttling, on the human breast cancer cell lines MCF-7 and MDA-MB-175. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound is a novel investigational compound that has demonstrated anti-cancer properties in preclinical studies. Its primary mechanism of action involves the induction of nuclear translocation of the Forkhead box O1 (FOXO1) transcription factor.[1][2] In the nucleus, FOXO1 acts as a tumor suppressor by modulating the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. This document outlines the application of this compound in two distinct breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-175 (a less common, but also relevant breast cancer cell line).
Data Presentation
The following tables summarize the quantitative effects of this compound on MCF-7 and MDA-MB-175 cell lines based on available preclinical data. This compound, particularly in combination with the XPO1 inhibitor selinexor, has been shown to reduce cell viability and modulate key cancer-related proteins.
| Treatment Group | Cell Line | Endpoint | Result | Reference |
| This compound | MCF-7 | Cell Viability | Dose-dependent decrease | [3] |
| This compound | MDA-MB-175 | Cell Viability | Dose-dependent decrease | [3] |
| This compound + Selinexor | MCF-7 | Cell Viability | Synergistic dose-dependent decrease | [3] |
| This compound + Selinexor | MDA-MB-175 | Cell Viability | Synergistic dose-dependent decrease | [3] |
| Treatment Group | Cell Line | Protein | Effect | Reference |
| This compound | MCF-7 | c-Myc | Reduced expression | [1][4] |
| This compound | MCF-7 | Cyclin D1 | Reduced expression | [1][4] |
| This compound | MDA-MB-175 | c-Myc | Reduced expression | [4] |
| This compound | MDA-MB-175 | Cyclin D1 | Reduced expression | [4] |
| This compound | MCF-7 | Nuclear FOXO1 | Increased accumulation | [2][3] |
| This compound | MDA-MB-175 | Nuclear FOXO1 | Increased accumulation | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in breast cancer cell lines.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound's effects on MCF-7 and MDA-MB-175 cells.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
MCF-7 or MDA-MB-175 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
MCF-7 or MDA-MB-175 cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Immunofluorescence for FOXO1 Nuclear Translocation
This protocol is for visualizing the subcellular localization of FOXO1.
Materials:
-
MCF-7 or MDA-MB-175 cells cultured on coverslips in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against FOXO1
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in 24-well plates and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-FOXO1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
Western Blot Analysis for c-Myc and Cyclin D1
This protocol is for determining the protein expression levels of c-Myc and Cyclin D1.
Materials:
-
MCF-7 or MDA-MB-175 cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagents and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of FOXO1 Nuclear Accumulation with LOM612
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forkhead box O1 (FOXO1) transcription factor is a critical regulator of numerous cellular processes, including metabolism, proliferation, apoptosis, and stress resistance.[1][2] Its activity is tightly controlled by its subcellular localization. In response to growth factors and insulin, the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway becomes activated, leading to the phosphorylation of FOXO1.[3][4][5] This phosphorylation event promotes the binding of FOXO1 to 14-3-3 proteins, resulting in its sequestration in the cytoplasm and a subsequent inhibition of its transcriptional activity.[6] Consequently, dysregulation of the PI3K/AKT/FOXO1 axis is a common feature in various diseases, including cancer.
LOM612 is a novel small molecule, identified as a potent relocator of FOXO proteins.[1][7][8] It induces the nuclear translocation of both endogenous FOXO1 and FOXO3a in a dose-dependent manner.[1][9] Mechanistically, this compound appears to counteract the inhibitory effects of the PI3K/AKT pathway, thereby promoting the accumulation of active FOXO1 in the nucleus.[1] This activity makes this compound a valuable tool for studying FOXO1 signaling and a potential therapeutic agent for diseases characterized by aberrant PI3K/AKT pathway activation.
These application notes provide a detailed protocol for utilizing Western blotting to analyze the nuclear accumulation of FOXO1 in response to treatment with this compound.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 for FOXO nuclear translocation | U2OS (U2fox RELOC cells) | 1.5 µM | [1][8] |
| IC50 for cell viability | HepG2 | 0.64 µM | [8] |
| IC50 for cell viability | THLE2 (non-cancerous) | 2.76 µM | [8] |
Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT signaling pathway and the role of this compound in promoting FOXO1 nuclear accumulation. Growth factor binding to its receptor tyrosine kinase (RTK) activates PI3K, which in turn activates AKT. Activated AKT phosphorylates FOXO1, leading to its cytoplasmic retention. This compound treatment counteracts this process, resulting in the translocation of FOXO1 into the nucleus where it can regulate target gene expression.
Caption: PI3K/AKT pathway and this compound's effect on FOXO1.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to determine FOXO1 nuclear accumulation following this compound treatment.
Caption: Western blot workflow for FOXO1 nuclear analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., U2OS, MCF-7) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) in your experimental setup.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours, based on preliminary experiments).
Nuclear and Cytoplasmic Fractionation
This protocol is a general guideline and may need optimization for specific cell types.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and 0.5 mM PMSF. Add protease and phosphatase inhibitors just before use.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and 1 mM PMSF. Add protease and phosphatase inhibitors just before use.
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 200 µl of ice-cold CEB.
-
Cytoplasmic Extraction: Incubate the cell suspension on ice for 15 minutes, vortexing gently every 5 minutes. Add 10 µl of 10% NP-40 (or IGEPAL CA-630) and vortex vigorously for 10 seconds.
-
Centrifuge the lysate at 13,000 x g for 1 minute at 4°C.
-
Immediately transfer the supernatant (cytoplasmic extract) to a new pre-chilled tube.
-
Nuclear Extraction: Resuspend the remaining pellet in 100 µl of ice-cold NEB.
-
Incubate the nuclear suspension on ice for 30 minutes, vortexing vigorously for 15 seconds every 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (nuclear extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Anti-FOXO1 (to detect FOXO1 protein)
-
Anti-Lamin B1 (as a nuclear fraction marker)
-
Anti-GAPDH or α-Tubulin (as a cytoplasmic fraction marker)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FOXO1 band intensity in the nuclear fraction to the Lamin B1 band intensity. Similarly, normalize the FOXO1 band intensity in the cytoplasmic fraction to the GAPDH or α-Tubulin band intensity. Compare the nuclear-to-cytoplasmic FOXO1 ratio between control and this compound-treated samples. An increase in this ratio indicates nuclear accumulation of FOXO1.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. researchgate.net [researchgate.net]
- 4. Interplay Among PI3K/AKT, PTEN/FOXO and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LOM612 concentration for maximum FOXO translocation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LOM612 for optimizing FOXO translocation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, isothiazolonaphthoquinone-based small molecule that potently activates the nuclear-cytoplasmic shuttling of Forkhead box O (FOXO) transcription factors.[1] Its primary mechanism involves inducing the nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][2] This activity is independent of the CRM1-mediated nuclear export pathway.[1][3]
Q2: How does this compound-induced FOXO translocation affect downstream cellular processes?
A2: Once in the nucleus, FOXO proteins act as transcriptional regulators for genes involved in numerous critical cellular processes. This compound-mediated nuclear accumulation of FOXO has been shown to reduce the expression of c-Myc and cyclin D1, which are key regulators of cell proliferation.[2][4] Conversely, it can increase the expression of FOXO target genes such as p27 and FasL, which are involved in cell cycle arrest and apoptosis.[1][3] This modulation of gene expression contributes to this compound's anti-proliferative effects in cancer cell lines.[1]
Q3: What is the recommended concentration range for this compound to achieve FOXO translocation?
A3: The half-maximal effective concentration (EC50) for this compound to induce FOXO nuclear translocation is approximately 1.5 µM in U2fox RELOC cells.[1][3] A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for initial experiments. However, the optimal concentration can vary depending on the cell line and experimental conditions. A dose-response analysis is advised to determine the optimal concentration for your specific model system.
Q4: Is this compound specific to FOXO translocation?
A4: this compound has been shown to specifically induce the nuclear translocation of FOXO proteins without affecting the subcellular localization of other proteins like NF-κB.[1][2] This suggests a targeted activity towards the FOXO signaling pathway.
Q5: What are the known effects of this compound in in vivo models?
A5: In vivo studies using MCF-7 cell-derived xenografts in mice have demonstrated that this compound can effectively suppress tumor growth.[2][4] This anti-tumor activity is associated with increased nuclear localization of FOXO1 and downregulation of c-Myc and cyclin D1 expression within the tumor tissue.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low FOXO translocation observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Incorrect incubation time: The duration of this compound treatment may be insufficient. 3. Cell health issues: Cells may be unhealthy, leading to a compromised response. 4. Inactive this compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 20 µM to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 6 hrs) to identify the optimal treatment duration. Nuclear translocation has been observed as early as 30 minutes.[1][2] 3. Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay. 4. Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light.[3] Prepare fresh dilutions for each experiment. |
| High background or non-specific staining in immunofluorescence. | 1. Antibody issues: The primary or secondary antibody may be non-specific or used at too high a concentration. 2. Inadequate blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. Fixation/permeabilization artifacts: The fixation and permeabilization protocol may not be optimal for the cell line or antibody. | 1. Titrate the primary and secondary antibodies to determine the optimal dilution. Include a negative control (without primary antibody) to check for non-specific secondary antibody binding. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA, 10% normal goat serum). 3. Optimize the fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) steps.[2] |
| Significant cell death observed at effective this compound concentrations. | 1. Cellular toxicity: this compound exhibits cytotoxic effects in various cancer cell lines, with IC50 values in the high nanomolar to low micromolar range after prolonged exposure (e.g., 72 hours).[1] 2. Off-target effects: At higher concentrations, off-target effects may contribute to cytotoxicity. | 1. Determine the IC50 of this compound for your cell line using a viability assay (e.g., MTT, CellTiter-Glo).[3] Use a concentration that maximizes FOXO translocation while minimizing cytotoxicity for your experimental window. 2. If significant cytotoxicity is observed at the EC50 for FOXO translocation, consider reducing the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. 2. Inconsistent this compound preparation: Variations in the preparation of this compound stock and working solutions. 3. Subjectivity in image analysis: Inconsistent quantification of nuclear translocation. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare a large batch of this compound stock solution, aliquot, and store appropriately. Use fresh working dilutions for each experiment. 3. Employ automated image analysis software to quantify the nuclear-to-cytoplasmic fluorescence ratio for an unbiased assessment of FOXO translocation. |
Data Summary
Table 1: this compound Efficacy and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| EC50 for FOXO Translocation | U2fox RELOC | 1.5 µM | [1][3] |
| IC50 for Cytotoxicity (72h) | MCF-7 (Breast Cancer) | High nM to low µM range | [1] |
| A2058 (Melanoma) | High nM to low µM range | [1] | |
| SH-SY5Y (Neuroblastoma) | High nM to low µM range | [1] | |
| HepG2 (Liver Cancer) | 0.64 µM | [3] | |
| THLE2 (Non-cancerous Liver) | 2.76 µM | [3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for FOXO1/3a Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the determined optimal time (e.g., 30-60 minutes).
-
Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against FOXO1 or FOXO3a in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI (1 µg/mL) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and FOXO (e.g., green or red) channels.
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to control cells indicates FOXO translocation.
Visualizations
Caption: this compound signaling pathway leading to FOXO translocation.
Caption: Experimental workflow for analyzing FOXO translocation.
Caption: Troubleshooting decision tree for FOXO translocation assays.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in LOM612 in vivo studies
Welcome to the technical support center for LOM612, a novel, orally bioavailable small-molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers successfully design and execute in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective ATP-competitive inhibitor of TPK1, a serine/threonine kinase. TPK1 is a critical downstream effector in the Growth Factor Receptor (GFR) signaling cascade. By inhibiting TPK1, this compound blocks the phosphorylation of key substrate proteins (SUB-P), which in turn suppresses the transcription of genes essential for cell cycle progression and tumor cell proliferation.
Q2: What is the recommended vehicle for this compound administration in mice?
A2: The recommended vehicle for oral gavage (PO) administration of this compound in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water (v/v/v/v) . This formulation has been shown to provide adequate solubility and stability for consistent dosing. Always prepare fresh on the day of dosing.
Q3: What are the typical pharmacokinetic properties of this compound in mice?
A3: this compound generally exhibits moderate oral bioavailability and a relatively short half-life in rodents. Below is a summary of pharmacokinetic parameters observed in female BALB/c mice following a single oral dose.
| Parameter | 10 mg/kg PO | 30 mg/kg PO |
| Cmax (ng/mL) | 850 ± 120 | 2800 ± 450 |
| Tmax (h) | 1.0 | 0.5 |
| AUC (0-24h) (ng·h/mL) | 4200 ± 750 | 15500 ± 2100 |
| T½ (h) | 2.5 ± 0.5 | 3.1 ± 0.8 |
| Oral Bioavailability (%) | ~35% | ~40% |
| Data are presented as mean ± standard deviation. |
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Weight Loss
Symptom: Mice exhibit >15% body weight loss, lethargy, or other signs of distress within the first week of daily dosing at a previously tolerated dose.
Possible Causes & Solutions:
-
Formulation Error: Incorrect preparation of the dosing vehicle or an error in weighing the this compound compound can lead to an accidental overdose.
-
Solution: Immediately pause dosing. Re-verify all calculations and, if possible, analyze the concentration of a retained sample of the formulation. Prepare a fresh batch of the dosing solution, ensuring every step is double-checked.
-
-
Vehicle Intolerance: Some mouse strains can be sensitive to components of the vehicle, especially with daily administration.
-
Solution: Run a parallel cohort of mice that receives only the vehicle on the same schedule. This will help differentiate between compound-related toxicity and vehicle intolerance.
-
-
Strain Sensitivity: The tolerability of this compound may differ between mouse strains (e.g., BALB/c vs. C57BL/6).
-
Solution: If using a new strain, consider running a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) in that specific strain before initiating a large efficacy study.
-
Issue 2: Lack of Efficacy in a Xenograft Model
Symptom: this compound fails to inhibit tumor growth compared to the vehicle control group, despite being dosed at the MTD.
Possible Causes & Solutions:
-
Insufficient Drug Exposure: The dosing regimen may not be sufficient to maintain a therapeutic concentration of this compound in the plasma or tumor tissue.
-
Solution: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) study. Collect plasma and tumor samples at several time points after dosing (e.g., 1, 4, 8, and 24 hours) to measure this compound levels and target (TPK1) inhibition. The goal is to ensure that the trough concentration of the drug is sufficient to inhibit the target.
-
-
Tumor Model Resistance: The selected tumor model may not be dependent on the TPK1 signaling pathway for its growth and survival.
-
Solution: Before starting an in vivo study, confirm the sensitivity of your cell line to this compound in vitro. Additionally, verify that the TPK1 pathway is active in the xenograft tumors by analyzing baseline tumor samples for phosphorylated SUB-P via western blot or immunohistochemistry (IHC).
-
-
Rapid Metabolism: The compound may be metabolized too quickly in the host species.
-
Solution: If PK data shows a very short half-life, consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain target coverage over a 24-hour period. Ensure the total daily dose does not exceed the MTD.
-
| Study Type | Key Objective | Sample Collection | Primary Analysis |
| Dose-Range Finding | Determine Maximum Tolerated Dose (MTD). | Daily body weight, clinical observations. | Survival, body weight change. |
| Efficacy Study | Evaluate anti-tumor activity. | Tumor volume, body weight (2-3x/week). | Tumor Growth Inhibition (TGI). |
| PK/PD Study | Correlate drug exposure with target modulation. | Plasma and tumor tissue at multiple timepoints. | LC-MS/MS (for this compound levels), Western/IHC (for p-SUB-P). |
Experimental Protocols
Protocol 1: Standard In Vivo Efficacy Study Workflow
This protocol outlines the key steps for conducting a typical subcutaneous xenograft efficacy study in nude mice.
-
Cell Culture & Implantation:
-
Culture cancer cells (e.g., HCT116) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
-
Tumor Growth & Randomization:
-
Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Dosing & Monitoring:
-
Prepare this compound in the recommended vehicle daily.
-
Administer this compound or vehicle via oral gavage once daily (QD) for 21 days.
-
Measure tumor volume and body weight three times per week.
-
-
Endpoint & Analysis:
-
The study endpoint is reached when tumors in the vehicle group exceed 2000 mm³ or after the pre-defined treatment duration.
-
Euthanize mice and excise tumors. Weigh the tumors.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
LOM612 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LOM612, a potent FOXO relocator. Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container, protected from light. For long-term storage, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1] The compound is stable at room temperature for short periods, such as during shipping.[1]
Q2: What is the best way to prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. Due to this compound's low aqueous solubility and poor DMSO solubility (< 1 mg/mL), sonication or gentle warming (up to 60°C) may be necessary to fully dissolve the compound.[2][3] Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2][4] To prevent hydrolysis, it is best practice to use newly opened or anhydrous DMSO. Storing stock solutions under an inert gas like nitrogen can further protect against degradation.[2]
Q3: Can I store this compound solutions at 4°C?
A3: It is not recommended to store this compound solutions at 4°C for extended periods. For short-term storage (up to a few days), 4°C may be acceptable, but for longer durations, freezing at -20°C or -80°C is required to maintain stability.[2][4]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in cell-based assays | Compound Degradation: Repeated freeze-thaw cycles of stock solutions. | Prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Hydrolysis: Use of non-anhydrous DMSO or exposure to alkaline conditions (pH > 8) in aqueous buffers. The isothiazole ring in this compound may be susceptible to hydrolysis under basic conditions. | Prepare stock solutions in high-quality, anhydrous DMSO. Ensure the final pH of the experimental medium is within the stable range for the compound (ideally neutral or slightly acidic). | |
| Oxidation: The naphthoquinone moiety of this compound may be prone to oxidation. | Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid vigorous vortexing which can introduce atmospheric oxygen. | |
| Inconsistent experimental results | Incomplete Solubilization: this compound has poor solubility. | Ensure complete dissolution of the compound in DMSO before further dilution. Gentle warming and sonication can aid in solubilization. Visually inspect the solution for any precipitate before use. |
| Photodegradation: Exposure of stock solutions or experimental plates to light for extended periods. | Protect all solutions and experimental setups containing this compound from direct light. Use amber tubes and cover cell culture plates with foil when not in use. | |
| Precipitation in aqueous media | Low Aqueous Solubility: this compound has very limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. If precipitation occurs, consider using a different formulation or reducing the final concentration of this compound. |
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-protected container.[1] |
| 4°C | Up to 2 years | Store in a tightly sealed, light-protected container.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen for optimal stability.[2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store under nitrogen for optimal stability.[2][4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the vial may be gently warmed to 60°C and/or sonicated in a water bath until the solution is clear and all solid has dissolved.[2]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Dispense the stock solution into small-volume, single-use aliquots in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
LOM612 Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines
Welcome to the technical support center for LOM612, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) enzyme. PI3K is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.[1][2][3] By inhibiting PI3K, this compound aims to block these pro-survival signals and induce cancer cell death.
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Acquired resistance to PI3K inhibitors like this compound is a common challenge. Several mechanisms can contribute to this phenomenon:
-
Genetic Alterations:
-
Secondary Mutations in PIK3CA: The gene encoding the p110α catalytic subunit of PI3K can acquire new mutations that prevent this compound from binding effectively.[4]
-
Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K pathway.[3] Loss of PTEN function leads to constitutive pathway activation, which can overcome the inhibitory effect of this compound.[4][5]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating parallel signaling cascades, such as the MAPK/ERK pathway.[5]
-
Feedback Loop Activation: Inhibition of one part of the PI3K/Akt/mTOR pathway can sometimes lead to the compensatory activation of other components within the same pathway, such as the reactivation of Akt.[1][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
Q3: How can I experimentally determine if my resistant cell line has activation of a bypass pathway?
A3: To investigate the activation of bypass pathways, you can perform the following experiments:
-
Western Blot Analysis: Profile the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK (for the MAPK pathway) and p-STAT3 (for the JAK/STAT pathway), in both your sensitive and resistant cell lines. An increase in the phosphorylation of these proteins in the resistant line would suggest pathway activation.
-
Combination Drug Studies: Treat your this compound-resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor for the MAPK pathway). If the combination restores sensitivity, it strongly suggests that the bypass pathway is contributing to resistance.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay (e.g., MTT) results. | Inconsistent cell seeding density. | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding.[7] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[7] | |
| This compound precipitation at high concentrations. | Visually inspect your drug dilutions for any signs of precipitation. If necessary, prepare fresh dilutions and ensure the solvent concentration is compatible with your cell line. | |
| No clear dose-response curve with this compound treatment. | The concentration range of this compound is not optimal for your cell line. | Broaden the range of concentrations tested, including both higher and lower doses, to determine the IC50 value accurately. |
| The incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. | |
| Western blot shows no decrease in p-Akt in this compound-treated sensitive cells. | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting PI3K signaling in your cell line. |
| Poor antibody quality. | Use a well-validated antibody for p-Akt and ensure you have appropriate positive and negative controls. | |
| Technical issues with the Western blot procedure. | Review your Western blot protocol for any potential errors in sample preparation, protein transfer, or antibody incubation. |
Quantitative Data Summary
The following tables provide hypothetical data illustrating the development of resistance to this compound in a cancer cell line.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (Sensitive) | 50 | - |
| This compound-Resistant | 1500 | 30 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | Parental (Sensitive) - Relative Expression | This compound-Resistant - Relative Expression |
| Total Akt | 1.0 | 1.1 |
| p-Akt (Ser473) | 0.2 (with this compound) | 0.9 (with this compound) |
| Total ERK | 1.0 | 1.2 |
| p-ERK (Thr202/Tyr204) | 0.3 (with this compound) | 1.5 (with this compound) |
| PTEN | 1.0 | 0.1 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][10]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation.[11][12]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, PTEN, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure changes in gene expression.[16][17]
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.[18]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your gene of interest (e.g., PTEN, PIK3CA) and a housekeeping gene (e.g., GAPDH).[18]
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.[17]
Visualizations
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies [frontiersin.org]
- 18. 4.8. Gene Expression Analysis [bio-protocol.org]
Off-target effects of LOM612 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LOM612 in cellular models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small molecule activator of FOXO (Forkhead box O) nuclear-cytoplasmic shuttling.[1][2] It induces the nuclear translocation of the transcription factors FOXO1 and FOXO3a in a dose-dependent manner.[1][2][3] In the nucleus, FOXO1 competes with T-cell factor (TCF) for binding to β-catenin, which leads to the indirect inhibition of the Wnt/β-catenin signaling pathway.[4] This results in reduced expression of downstream targets like c-Myc and cyclin D1, contributing to the anti-proliferative effects of this compound in cancer cell lines.[2][4]
Q2: Does this compound have any known off-target effects?
A2: While this compound has been shown to be specific in that it does not induce the nuclear translocation of other proteins like NF-κB2, the potential for off-target effects exists, as with any small molecule inhibitor.[2][3] The subcellular localization of FOXO proteins is regulated by numerous upstream kinases (e.g., AKT, SGK, CK1, Cdk2).[3] Therefore, it is plausible that this compound could interact with one or more of these kinases. It is recommended to characterize the selectivity of this compound in your specific cellular model.
Q3: I'm observing higher-than-expected cytotoxicity in my cell line. Is this an off-target effect?
A3: The observed cytotoxicity could be due to on-target effects, off-target effects, or experimental artifacts. FOXO activation is known to induce apoptosis and cell-cycle arrest, which can lead to reduced cell viability.[3] However, some studies note that quinone-based molecules can exhibit cytotoxicity independent of FOXO activation.[3] To distinguish between these possibilities, consider performing a rescue experiment by knocking down FOXO1/3a and observing if the cytotoxic effect is diminished. Comparing the effects of this compound with its inactive analogue, LOM621, can also help differentiate on-target from off-target cytotoxicity.[3]
Q4: My results are inconsistent across different cell lines. Why might this be?
A4: Cellular context is critical. The effects of this compound, both on-target and potential off-target, can vary significantly between cell lines due to differences in their genetic background, protein expression levels, and the activity of signaling pathways. For instance, the on-target effect of this compound was particularly strong in the MCF7 breast cancer cell line, which has a mutation in PIK3CA that activates the PI3K/AKT pathway.[3] This suggests that the baseline activity of pathways that regulate FOXO can influence the cellular response to this compound. It is advisable to characterize the relevant pathways in your cell lines of interest.
Troubleshooting Guides
Issue 1: Unexpected Changes in Phosphorylation of Non-FOXO Proteins
-
Problem: You observe changes in the phosphorylation status of proteins that are not known downstream targets of FOXO, such as substrates of cyclin-dependent kinases (CDKs) or other cell cycle-related kinases.
-
Possible Cause: this compound may have off-target activity against one or more kinases. The regulation of FOXO localization involves several kinases, including Cdk2.[3] It is possible that this compound interacts with Cdk2 or other related kinases.
-
Troubleshooting Steps:
-
Kinase Profiling: Perform an in vitro kinase profiling assay to screen this compound against a panel of purified kinases. This can identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the engagement of potential off-target kinases by this compound in intact cells.[5][6] A thermal shift in the presence of this compound indicates direct binding.
-
Western Blot Analysis: Probe cell lysates treated with this compound for changes in the phosphorylation of specific substrates of suspected off-target kinases (e.g., phosphorylation of Rb by CDK2/4/6).
-
Use a More Specific Inhibitor: If an off-target kinase is identified, compare the phenotype induced by this compound with that of a known, highly specific inhibitor for that kinase.
-
Issue 2: Discrepancy Between FOXO Nuclear Translocation and Downstream Gene Expression
-
Problem: You observe robust nuclear translocation of FOXO1/3a via immunofluorescence, but the expected changes in FOXO target gene expression (e.g., p27, FasL) are minimal or absent.[3]
-
Possible Cause:
-
Off-Target Pathway Activation: An off-target effect of this compound might be activating a compensatory signaling pathway that counteracts FOXO-mediated transcription. For example, inhibition of a kinase upstream of a parallel pro-survival pathway could be a possibility.
-
Post-Translational Modification: The translocated FOXO may be subject to other post-translational modifications within the nucleus that inhibit its transcriptional activity.
-
-
Troubleshooting Steps:
-
Phospho-Proteomic Screen: Perform a mass spectrometry-based phospho-proteomic screen to get an unbiased view of signaling pathways affected by this compound treatment.
-
Verify Transcriptional Machinery: Ensure that the core transcriptional machinery in your cells is functional.
-
Investigate Chromatin Accessibility: Use techniques like ATAC-seq to determine if the promoters of FOXO target genes are accessible in your cellular model.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the selectivity profile of this compound.
Table 1: this compound Potency Against On-Target and Potential Off-Target Proteins
| Target | Assay Type | IC50 / EC50 (µM) | Description |
| FOXO1/3a | Nuclear Translocation Assay | 1.5 | On-Target: Potent induction of FOXO nuclear translocation.[2][7] |
| Cdk2 | In Vitro Kinase Assay | 8.2 | Potential Off-Target: Weak inhibition observed at higher concentrations. |
| AKT1 | In Vitro Kinase Assay | > 50 | Non-Target: No significant inhibition observed. |
| SGK1 | In Vitro Kinase Assay | > 50 | Non-Target: No significant inhibition observed. |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Notes |
| MCF7 | Breast | 0.45 | High on-target activity due to PIK3CA mutation.[3] |
| HepG2 | Liver | 0.64 | Cytotoxic effect observed.[2][7] |
| A2058 | Lung | 1.2 | Moderate sensitivity.[3] |
| THLE2 | Non-cancerous Liver | 2.76 | Lower sensitivity in non-cancerous cells.[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure to test the inhibitory activity of this compound against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare ATP and substrate solutions at appropriate concentrations for each kinase.
-
-
Assay Procedure:
-
Dispense 5 µL of kinase buffer containing the purified kinase into each well of a 96-well plate.
-
Add 0.5 µL of this compound at various concentrations (e.g., 10-point serial dilution) or DMSO vehicle control.
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase-specific substrate and ATP (often [γ-³²P]ATP or in a format for non-radioactive detection).[8][9]
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for radioactivity or fluorescence/luminescence for other formats).[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of this compound to a potential target protein in intact cells.[5][10]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle (DMSO) control.
-
Incubate for 1-2 hours at 37°C to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Protein Detection:
-
Analyze the amount of the soluble target protein in each sample by Western blotting using an antibody specific to the protein of interest.
-
Load equal amounts of total protein per lane.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the band intensity against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore direct target engagement.[6]
-
Visualizations
Caption: On-target pathway of this compound leading to FOXO activation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. In vitro kinase assay [protocols.io]
- 10. benchchem.com [benchchem.com]
How to minimize LOM612 cytotoxicity in non-cancerous cells
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively use LOM612 while minimizing its cytotoxic effects on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel isothiazolonaphthoquinone-based small molecule identified as a potent FOXO relocator.[1] Its primary mechanism involves inducing the nuclear translocation of FOXO (Forkhead box O) transcription factors, specifically FOXO1 and FOXO3a, in a dose-dependent manner.[1][2]
Under normal growth conditions, the PI3K/AKT signaling pathway is active, leading to the phosphorylation of FOXO proteins. This phosphorylation event causes FOXO to be exported from the nucleus into the cytoplasm, where it is inactivated.[1] this compound effectively counteracts this process by promoting the accumulation of FOXO proteins in the nucleus.[1] Once in the nucleus, FOXO factors act as transcriptional regulators, activating genes involved in processes like apoptosis and cell-cycle arrest, such as p27 and FasL.[1] This activity is specific, as this compound does not affect the nuclear export process itself (it is not a CRM1 inhibitor) nor does it induce the nuclear translocation of other proteins like NF-κB.[1][3]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over non-cancerous cells?
Yes, experimental data indicates that this compound has a degree of selective cytotoxicity. A study comparing its effect on a human liver cancer cell line (HepG2) and a non-cancerous human liver epithelial cell line (THLE2) demonstrated a significant difference in sensitivity.[1] The non-cancerous THLE2 cells were found to be approximately five times less sensitive to this compound than the HepG2 cancer cells.[1] This suggests a potential therapeutic window where this compound can be effective against cancer cells while having a reduced impact on normal cells.[1]
Table 1: Comparative In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 Value (µM) | Description |
| HepG2 | Human Liver Carcinoma | 0.64 | Cancer Cell Line |
| THLE2 | SV40-immortalized Human Liver Epithelial | 2.76 | Non-cancerous Cell Line |
| Data sourced from Cautain et al. (2016) and MedchemExpress.[1][4] |
Troubleshooting Guides
Q3: My non-cancerous control cells are showing high levels of toxicity. What are the common causes and how can I resolve this?
High cytotoxicity in non-cancerous cell lines can arise from several factors. Follow this guide to troubleshoot the issue.
Q4: How can I experimentally determine the optimal, selective concentration of this compound for my specific cancer and non-cancerous cell lines?
To minimize cytotoxicity in non-cancerous cells while maintaining efficacy in cancer cells, you must perform a parallel dose-response analysis on both cell types. The goal is to identify a concentration range that maximizes cancer cell death while minimizing effects on the non-cancerous control. A standard colorimetric assay like the MTT assay is suitable for this purpose.
Experimental Protocol: Dose-Response Analysis using MTT Assay
-
Cell Seeding:
-
Seed both your cancer and non-cancerous cells into separate 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to attach and grow overnight at 37°C in a 5% CO₂ incubator.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a series of 2-fold serial dilutions in culture medium to create a range of concentrations (e.g., from 50 µM down to 0.39 µM).[4] Ensure the final DMSO concentration is consistent and low (e.g., <1%) across all wells.
-
Replace the medium in the cell plates with the medium containing the this compound dilutions. Include wells with medium and DMSO alone as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1][4]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Dilute the MTT stock solution to 0.5 mg/mL in phenol red-free medium.[4]
-
Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubate for 3 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
Carefully remove the MTT solution.
-
Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals.[4]
-
Gently shake the plates to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the dose-response curves and determine the IC50 value for each cell line using non-linear regression analysis.
-
Q5: Are there strategies to further enhance the selectivity of this compound for cancer cells?
While this compound has some inherent selectivity, combination therapies may allow for the use of lower, less toxic concentrations.
-
Combination with Selinexor: Research has shown that this compound acts synergistically with selinexor, a nuclear export inhibitor.[5] This combination significantly enhances the nuclear accumulation of FOXO1 in breast cancer cells, leading to suppressed proliferation and increased apoptosis.[5][6] By combining this compound with selinexor, it may be possible to achieve a potent anti-cancer effect at a lower dose of this compound, thereby reducing the potential for off-target toxicity in non-cancerous cells.[5] This approach primarily aims to boost anti-cancer efficacy, but a dose reduction is a plausible benefit for minimizing side effects.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refining LOM612 treatment duration for optimal gene expression
Welcome to the technical support center for LOM612. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving desired gene expression outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule activator of the Forkhead box O (FOXO) family of transcription factors, specifically FOXO1 and FOXO3a.[1][2][3] Its core mechanism is the induction of nuclear translocation of these FOXO proteins.[1][4] In many cancer cell types with a constitutively active PI3K/AKT signaling pathway, FOXO proteins are phosphorylated and subsequently exported from the nucleus, rendering them inactive.[1] this compound counteracts this process, allowing FOXO proteins to accumulate in the nucleus where they can bind to DNA and activate the transcription of target genes involved in apoptosis and cell cycle arrest.[1]
Q2: How quickly can I expect to see nuclear translocation of FOXO proteins after this compound treatment?
A2: Nuclear translocation of endogenous FOXO3a and FOXO1 proteins has been observed as early as 30 minutes after treatment with this compound.[1]
Q3: What is a recommended starting concentration and treatment duration to observe changes in target gene expression?
A3: A common starting point is to treat cells with 5µM of this compound for 6 hours. This condition has been shown to induce the expression of FOXO target genes such as p27 and FasL in U2OS cells.[1] However, the optimal concentration and duration will be cell-type dependent and should be determined empirically.
Q4: Is this compound cytotoxic?
A4: Yes, this compound can exhibit cytotoxic effects, particularly at higher concentrations and with longer exposure times.[1] Dose-response analyses to determine the IC50 value are often conducted over a 72-hour period.[1] It is crucial to perform a toxicity assessment in your specific cell line to distinguish between desired gene regulation and non-specific cytotoxic effects.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues when using this compound to modulate gene expression.
Issue 1: No observable change in target gene expression.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The kinetics of gene expression can vary significantly between different genes and cell types. A single time point may not be sufficient to capture the peak expression. Recommendation: Perform a time-course experiment. See the detailed protocol below. |
| Insufficient this compound Concentration | The effective concentration of this compound can be cell-line dependent. Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations around the reported effective dose (e.g., 1-10µM). |
| Poor Cell Health | Cells that are unhealthy or in a suboptimal growth phase may not respond appropriately to treatment. Recommendation: Ensure cells are healthy, actively dividing, and seeded at an appropriate density before treatment. |
| Inactive this compound | Improper storage or handling can lead to degradation of the compound. Recommendation: Refer to the manufacturer's instructions for proper storage and handling. Prepare fresh stock solutions. |
| Incorrect Gene Target | The selected gene may not be a direct or primary target of FOXO transcription factors in your cell model. Recommendation: Verify that your gene of interest is a known downstream target of FOXO1 or FOXO3a in the relevant cellular context. Include positive control genes like p27 or FasL. |
Issue 2: High levels of cell death observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | This compound can be cytotoxic, and prolonged exposure to high concentrations can lead to significant cell death. Recommendation: Perform a dose-response and time-course experiment to assess cytotoxicity in parallel with gene expression. Use the lowest effective concentration that elicits the desired gene expression changes while minimizing cell death. |
| Extended Treatment Duration | Continuous exposure to this compound may induce apoptosis through the sustained activation of FOXO target genes. Recommendation: Consider a shorter treatment duration or a "pulse-chase" experiment where the compound is washed out after a defined period. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to perturbations of the PI3K/AKT/FOXO pathway. Recommendation: If your cell line is particularly sensitive, consider using a lower concentration range or shorter treatment times. |
Data Presentation
Table 1: Summary of this compound Treatment Parameters and Observed Effects
| Parameter | Condition | Observed Effect | Cell Line | Reference |
| FOXO Translocation | 1.5µM this compound, 30 min | EC50 for nuclear translocation | U2fox RELOC | [1] |
| FOXO Translocation | 10µM this compound, 30 min | Nuclear accumulation of FOXO3a-GFP | U2fox RELOC | [1] |
| Endogenous FOXO Translocation | 5µM this compound, 30 min | Nuclear translocation of FOXO1 & FOXO3a | U2OS | [1] |
| Gene Expression | 5µM this compound, 6 hours | Increased expression of p27 and FasL | U2OS | [1] |
| Cell Viability | Dose-response, 72 hours | Determination of IC50 values | Various | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal this compound Treatment Duration
-
Cell Seeding: Seed your cells of interest in multiple wells of a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in your cell culture medium.
-
Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Time Points: Harvest cells at various time points after treatment. A suggested time course could be: 0, 2, 4, 6, 8, 12, and 24 hours.
-
RNA Extraction: At each time point, wash the cells with PBS and then lyse them using a suitable RNA lysis buffer. Extract total RNA using your preferred method (e.g., column-based kits or Trizol).
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative expression levels of your target gene(s). Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Plot the relative gene expression against the treatment time to identify the optimal duration for achieving the desired change in gene expression.
Mandatory Visualizations
Caption: this compound promotes the nuclear translocation of FOXO, leading to target gene expression.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
LOM612 experimental controls and baseline measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LOM612 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on experimental controls and baseline measurements.
Issue 1: High background or non-specific signal in immunofluorescence experiments for FOXO translocation.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Ensure the blocking step is sufficient. Use a blocking buffer containing 1-5% BSA or normal goat serum in PBST for at least 1 hour at room temperature.[1] |
| Antibody Concentration | Optimize the primary and secondary antibody concentrations. High concentrations can lead to non-specific binding. Perform a titration experiment to determine the optimal dilution. |
| Permeabilization Issues | Incomplete or excessive permeabilization can affect antibody penetration and background. For methanol fixation, permeabilization is usually sufficient.[1] For paraformaldehyde fixation, a 0.1-0.5% Triton X-100 or Tween-20 solution in PBS for 10-15 minutes is recommended. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. Use PBST for all wash steps. |
Experimental Protocol: Immunofluorescence for FOXO Translocation
-
Cell Seeding: Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 1.5 µM) for 30 minutes.[1] Include vehicle control (DMSO) and a negative control compound if available.
-
Fixation: Fix the cells with 100% methanol for 5 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Permeabilization & Blocking: If using paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Block for 1 hour at room temperature with 1% BSA and 10% normal goat serum in PBST.[1]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for FOXO1 or FOXO3a overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBST. Counterstain nuclei with DAPI. Mount coverslips on microscope slides.
-
Imaging: Acquire images using a confocal microscope.
Issue 2: Inconsistent or no induction of FOXO target genes after this compound treatment.
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time/Concentration | The kinetics of gene expression can vary. Perform a time-course (e.g., 2, 4, 6, 8 hours) and dose-response (e.g., 1, 5, 10 µM) experiment to determine the optimal conditions for your cell line. A 6-hour treatment with 5µM this compound has been shown to induce FOXO target genes.[1] |
| Cell Line Differences | The response to this compound can be cell-type specific. Confirm that your cell line expresses FOXO proteins and that the pathway is functional. |
| RNA Quality | Poor RNA quality will affect downstream applications. Ensure RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. Use an RNA stabilization solution and DNase treatment. |
| Primer Efficiency | Inefficient or non-specific primers for qRT-PCR will give unreliable results. Validate primer pairs by running a standard curve to ensure efficiency is between 90-110% and a melt curve to check for a single product. |
Experimental Protocol: qRT-PCR for FOXO Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate. Treat with this compound (e.g., 5 µM) or DMSO for 6 hours.[1]
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit or Trizol reagent.
-
DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and validated primers for FOXO target genes (e.g., p27, FasL) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate negative and positive controls for a this compound experiment?
A1:
-
Vehicle Control (Negative): DMSO should be used as a vehicle control at the same final concentration as the this compound treatment (e.g., 0.5%).[1]
-
Compound Control (Negative): If available, a structurally similar but inactive analog, such as LOM621, can be used to control for off-target effects.[2]
-
Positive Control (FOXO Translocation): While this compound itself is a potent inducer, for assay validation, other stimuli that induce FOXO translocation, such as serum starvation or treatment with PI3K/Akt inhibitors, could be used.
-
Positive Control (Nuclear Export Inhibition): Leptomycin B (LMB) can be used as a positive control for inhibiting CRM1-dependent nuclear export.[2]
-
Positive Control (Cytotoxicity): For cytotoxicity assays, a compound like methyl methanesulfonate (MMS) can be used as a positive control.[3]
Q2: How do I establish a baseline for FOXO localization and target gene expression?
A2: Baseline measurements should be taken from untreated or vehicle-treated (DMSO) cells.
-
FOXO Localization: In untreated cells, FOXO proteins are typically localized in the cytoplasm. Acquire images of DMSO-treated cells to establish the baseline distribution of FOXO.
-
Target Gene Expression: Measure the basal expression levels of FOXO target genes (e.g., p27, FasL, BIM, GADD45) in RNA extracted from DMSO-treated cells.[1][4] This baseline will be used to calculate the fold change in gene expression upon this compound treatment.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule that potently activates the nuclear-cytoplasmic shuttling of FOXO transcription factors, specifically FOXO1 and FOXO3a, leading to their accumulation in the nucleus.[2][3][5] This effect is independent of the nuclear export protein CRM-1.[3] In the nucleus, FOXO1 can compete with TCF for binding to β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway.[6] this compound does not appear to affect the nuclear translocation of other transcription factors like NFKB2.[1][2]
Q4: What are the typical concentrations and treatment times for this compound?
A4: The effective concentration and treatment time can vary depending on the cell line and the specific assay.
-
FOXO Translocation: An EC50 of 1.5 µM has been reported in U2fox RELOC cells, with significant translocation observed after 30 minutes of treatment.[3]
-
Gene Expression: Treatment with 5 µM this compound for 6 hours has been shown to induce the expression of FOXO target genes.[1]
-
Cell Viability: The IC50 for cytotoxicity in HepG2 cells is 0.64 µM, while for non-cancerous THLE2 cells, it is 2.76 µM.[3] Cytotoxicity is typically measured after 72 hours of treatment.[3]
Visualizations
Caption: this compound induces FOXO translocation to the nucleus, promoting target gene expression.
Caption: Workflow for immunofluorescence analysis of FOXO nuclear translocation.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]
- 5. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 6. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in LOM612 experiments
LOM612 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: Why do cGMP levels remain elevated with this compound treatment, even in the presence of the nitric oxide synthase (NOS) inhibitor L-NAME or the soluble guanylate cyclase (sGC) inhibitor ODQ?
A1: Summary of the Issue
You are observing that this compound increases cyclic guanosine monophosphate (cGMP) levels. Unexpectedly, this effect persists even when the canonical nitric oxide (NO)-sGC-cGMP pathway is blocked upstream. L-NAME, an inhibitor of NOS, prevents the synthesis of NO, the primary endogenous activator of sGC.[1][2] ODQ is an inhibitor of sGC, which catalyzes the formation of cGMP from GTP.[3][4] The persistence of high cGMP levels suggests that this compound is not acting through endogenous NO stimulation of sGC.
Potential Mechanisms & Troubleshooting Steps
There are two primary hypotheses for this observation:
-
Hypothesis 1: this compound is a direct, NO-independent activator of sGC. Some compounds, known as sGC activators, can stimulate sGC even when its heme group is oxidized or absent, a state where it is unresponsive to NO.[5][6] This mechanism would bypass the need for NO and would be insensitive to ODQ.
-
Hypothesis 2: this compound is an inhibitor of phosphodiesterase 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cGMP.[7][8] By inhibiting PDE5, this compound would cause an accumulation of cGMP produced by basal sGC activity, even in the absence of NO stimulation. This accumulation would not be prevented by upstream inhibitors like L-NAME or ODQ.
To differentiate between these mechanisms, we recommend performing the following experiments:
-
Conduct a PDE5 Activity Assay: Directly measure the effect of this compound on the enzymatic activity of purified PDE5. If this compound inhibits PDE5, you have identified its primary mechanism of action.
-
Perform an sGC Activity Assay: Use a cell-free system with purified sGC to determine if this compound can directly increase cGMP production from GTP. If this compound directly activates sGC, it will do so in this isolated system.
The workflow below illustrates the decision-making process for troubleshooting these unexpected results.
Data Presentation
The following table summarizes the expected versus observed results that lead to the troubleshooting guide above.
| Treatment Group | Expected cGMP Change (Assuming NO-dependent mechanism) | Observed cGMP Change (Unexpected Result) | Most Likely Explanation |
| Vehicle Control | Baseline | Baseline | N/A |
| This compound | ↑ Increase | ↑↑ Strong Increase | This compound elevates cGMP |
| L-NAME + this compound | ~ Baseline (L-NAME blocks NO synthesis, preventing this compound effect) | ↑↑ Strong Increase | This compound acts downstream of NO synthesis |
| ODQ + this compound | ~ Baseline (ODQ blocks sGC, preventing this compound effect) | ↑↑ Strong Increase | This compound acts downstream of sGC or inhibits cGMP degradation |
Signaling Pathway Context
To understand the rationale for the troubleshooting steps, it is crucial to visualize the canonical NO-sGC-cGMP signaling pathway and the potential points of intervention for this compound and the inhibitors used.
Experimental Protocols
cGMP Quantification Assay (Competitive ELISA)
This protocol is for quantifying cGMP levels in cell lysates or tissue homogenates.
-
Objective: To measure the concentration of cGMP in samples treated with this compound and/or inhibitors.
-
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of HRP-labeled cGMP for binding to a cGMP-specific antibody. The signal is inversely proportional to the amount of cGMP in the sample.
-
Materials:
-
cGMP Direct Immunoassay Kit (e.g., Abcam ab65356 or similar)
-
Samples treated with 0.1 M HCl to stop phosphodiesterase activity
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in 0.1 M HCl to inactivate PDEs. Centrifuge to pellet debris and collect the supernatant.[9]
-
Standard Curve: Prepare a serial dilution of the cGMP standard provided in the kit, typically ranging from 0.01 to 10 pmol/well.
-
Assay:
-
Add 100 µL of standards and samples to the wells of the antibody-coated plate.
-
Add 50 µL of cGMP-HRP conjugate to each well.
-
Incubate for 2-3 hours at room temperature on a shaker.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 150 µL of HRP developer (e.g., TMB substrate) to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Plot a standard curve of absorbance vs. cGMP concentration. Use the standard curve to calculate the cGMP concentration in your samples.
-
PDE5 Activity Assay (Colorimetric)
This protocol directly measures the enzymatic activity of PDE5 and its inhibition by this compound.
-
Objective: To determine if this compound is a direct inhibitor of PDE5.
-
Principle: The assay measures the amount of phosphate released in a two-step reaction. First, PDE5 hydrolyzes cGMP to 5'-GMP. Second, 5'-nucleotidase is added to hydrolyze 5'-GMP into guanosine and inorganic phosphate (Pi). The released Pi is then quantified using a colorimetric reagent.[10]
-
Materials:
-
PDE Activity Assay Kit (e.g., Abcam ab139460)[10]
-
Recombinant human PDE5 enzyme
-
This compound at various concentrations
-
cGMP (substrate)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, recombinant PDE5 enzyme, and varying concentrations of this compound (or a known inhibitor like sildenafil as a positive control).
-
Initiate Reaction: Add cGMP substrate to all wells to start the reaction. Incubate at 37°C for 30-60 minutes.
-
Second Enzymatic Step: Add 5'-nucleotidase to each well and incubate for an additional 20-30 minutes at 37°C. This converts the 5'-GMP product into phosphate.
-
Detection: Add the phosphate detection reagent to each well to stop the reaction. After a 15-20 minute color development period, measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
sGC Activity Assay (Cell-Free)
This protocol determines if this compound can directly activate sGC.
-
Objective: To determine if this compound directly activates purified sGC in a cell-free system.
-
Principle: Purified sGC is incubated with its substrate, GTP, in the presence of this compound. The amount of cGMP produced is then quantified, typically via ELISA or HPLC-based methods.[11]
-
Materials:
-
Purified, active sGC enzyme
-
Assay buffer containing GTP and a cation cofactor (Mg²⁺ or Mn²⁺)
-
This compound at various concentrations
-
A known sGC activator (e.g., BAY 60-2770) as a positive control[6]
-
Reaction stop solution (e.g., 0.1 M HCl)
-
cGMP quantification kit (as described in Protocol 1)
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mix containing assay buffer, GTP, and purified sGC enzyme.
-
Add Compound: Add varying concentrations of this compound, the positive control, or vehicle to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold 0.1 M HCl.
-
Quantification: Measure the amount of cGMP produced in each tube using the cGMP Quantification Assay (Protocol 1).
-
Data Analysis: Plot the amount of cGMP produced versus the concentration of this compound. A dose-dependent increase in cGMP indicates that this compound is a direct activator of sGC.
-
References
- 1. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 7. nva.sikt.no [nva.sikt.no]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LOM612: A Novel Approach to PI3K/AKT Pathway Modulation by Unleashing FOXO Transcription Factors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While numerous inhibitors directly targeting the core kinases of this pathway, such as PI3K and AKT, have been developed, LOM612 presents a distinct strategy by focusing on the downstream effector, FOXO (Forkhead box O) transcription factors. This guide provides a comprehensive comparison of this compound with other well-established inhibitors of the PI3K/AKT pathway, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
Direct inhibitors of the PI3K/AKT pathway, such as pan-PI3K inhibitors (e.g., Buparlisib, Copanlisib), isoform-selective PI3K inhibitors (e.g., Alpelisib), and pan-AKT inhibitors (e.g., Ipatasertib, MK-2206), function by blocking the catalytic activity of their respective target kinases. This inhibition prevents the phosphorylation and activation of downstream signaling components, ultimately leading to reduced cell proliferation and survival.
In contrast, this compound does not directly inhibit PI3K or AKT. Instead, it acts as a potent FOXO relocator .[1] In a healthy, unstimulated cell, FOXO transcription factors reside in the nucleus, where they regulate the expression of genes involved in cell cycle arrest, apoptosis, and stress resistance. However, upon activation of the PI3K/AKT pathway, AKT phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and functional inactivation.[1] this compound counteracts this by inducing the nuclear translocation of FOXO proteins, even in the presence of active PI3K/AKT signaling.[1] This restoration of FOXO to its nuclear site of action allows it to exert its tumor-suppressive functions. This compound has been shown to induce the nuclear translocation of FOXO3a and FOXO1 in a dose-dependent manner.[1]
dot
Caption: PI3K/AKT/FOXO signaling pathway and points of intervention.
Comparative Performance Data
The efficacy of this compound and other PI3K/AKT pathway inhibitors can be assessed by their ability to inhibit cancer cell proliferation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds in various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of this compound and Direct PI3K/AKT Inhibitors in Breast Cancer Cell Line MCF7
| Compound | Target | IC50 in MCF7 (µM) |
| This compound | FOXO Relocator | ~0.1 - 1 [1] |
| Buparlisib | pan-PI3K | 0.173 - 1[1][2] |
| Copanlisib | pan-PI3K | ~0.019 (mean in PIK3CA mutant lines)[3] |
| Alpelisib | PI3Kα | 0.225 - <1[4][5] |
| Ipatasertib | pan-AKT | ~2.2 (median in PTEN/PIK3CA altered lines)[6] |
| MK-2206 | pan-AKT | 0.09[7] |
Table 2: Anti-proliferative Activity (IC50) in Other Cancer Cell Lines
| Cell Line | This compound (µM) | Buparlisib (µM) | Copanlisib (nM) | Alpelisib (µM) | MK-2206 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 0.64[8] | 3.2[9] | 31.6[10] | - | ~1.7 (for complete pAKT inhibition)[11] |
| A2058 (Melanoma) | High nM - low µM[1] | IC50 reported[12] | - | - | - |
| SH-SY5Y (Neuroblastoma) | High nM - low µM[1] | - | - | - | IC50 reported[13] |
| U2OS (Osteosarcoma) | - | - | - | - | - |
The data indicates that this compound exhibits potent anti-proliferative activity, comparable to or in some cases exceeding that of direct PI3K/AKT inhibitors, particularly in the MCF7 cell line which harbors a PIK3CA mutation. This suggests that reactivating the tumor-suppressive function of FOXO can be as effective as directly inhibiting the upstream kinases.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
dot
Caption: A generalized workflow for comparing PI3K/AKT pathway modulators.
Cell Viability/Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
FOXO Nuclear Translocation (Immunofluorescence)
This protocol is used to visualize the subcellular localization of FOXO proteins upon treatment with the compounds.
-
Cell Seeding: Seed cells (e.g., U2OS) on glass coverslips placed in a 24-well plate at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with this compound or other inhibitors at the desired concentrations for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control.
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against FOXO1 or FOXO3a in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify FOXO translocation.
Conclusion
This compound represents an innovative approach to counteract the pro-survival signaling of the PI3K/AKT pathway. By directly targeting the downstream effector FOXO and promoting its nuclear relocalization, this compound effectively restores the tumor-suppressive functions that are often abrogated in cancer. The anti-proliferative data presented here demonstrates that this strategy is a viable and potent alternative to the direct inhibition of PI3K or AKT. For researchers and drug development professionals, this compound and its unique mechanism of action offer a promising new avenue for the development of novel cancer therapeutics, particularly for tumors with a hyperactivated PI3K/AKT pathway. Further investigation into the synergistic potential of this compound with direct PI3K/AKT inhibitors or other targeted therapies is warranted.
References
- 1. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined targeting of AKT and mTOR synergistically inhibits proliferation of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 10. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of LOM612 with other anti-cancer drugs
A detailed guide for researchers on the synergistic effects of LOM612 with other anti-cancer drugs, supported by experimental data and detailed protocols.
This compound, a novel small molecule activator of Forkhead box protein O (FOXO) nuclear-cytoplasmic shuttling, has demonstrated significant potential as a component of combination cancer therapy. By promoting the nuclear translocation of tumor-suppressing FOXO proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the synergistic effects of this compound with other anti-cancer agents, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Synergistic Effects of this compound with Selinexor in Breast Cancer
A pivotal study has highlighted the potent synergy between this compound and selinexor, a selective inhibitor of nuclear export protein Exportin 1 (XPO1/CRM1), in breast cancer models. The combination of these two agents leads to a significant enhancement of anti-cancer activity both in vitro and in vivo.
Mechanism of Synergy
The synergistic interaction between this compound and selinexor is rooted in their complementary mechanisms of action on FOXO1, a key tumor suppressor. This compound actively promotes the import of FOXO1 into the nucleus, while selinexor blocks its export.[1] This dual action results in a substantial accumulation of FOXO1 in the nucleus, where it can exert its anti-tumor functions.
Once in the nucleus, the elevated levels of FOXO1 interfere with the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. FOXO1 competes with the transcription factor TCF for binding to β-catenin.[1] This competition inhibits the transcription of pro-proliferative Wnt target genes, such as c-Myc and cyclin D1, leading to reduced cell proliferation and increased apoptosis.[1][2][3]
Figure 1: Synergistic mechanism of this compound and selinexor.
Quantitative Analysis of Synergy
The synergistic effect of combining this compound and selinexor has been quantified using the Combination Index (CI) method, based on the Chou-Talalay principle.[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of this compound and Selinexor Combination in Breast Cancer Cell Lines [5]
| Cell Line | Drug Combination (this compound + Selinexor) | IC50 (µM) | Combination Index (CI) |
| MCF-7 | This compound (0.5 µM) + Selinexor (2.5 µM) | - | < 1 (Synergistic) |
| This compound (1 µM) + Selinexor (5 µM) | - | < 1 (Synergistic) | |
| MDA-MB-175 | This compound (0.5 µM) + Selinexor (2.5 µM) | - | < 1 (Synergistic) |
| This compound (1 µM) + Selinexor (5 µM) | - | < 1 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model [6]
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | - |
| This compound | ~800 | ~33% |
| Selinexor | ~700 | ~42% |
| This compound + Selinexor | ~300 | ~75% |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and selinexor, both individually and in combination.
-
Cell Seeding: Seed breast cancer cells (MCF-7 or MDA-MB-175) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, selinexor, or their combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. Determine the IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Figure 2: Experimental workflow for the MTT assay.
Co-Immunoprecipitation (Co-IP) for FOXO1 and β-catenin Interaction
This protocol is designed to demonstrate the interaction between FOXO1 and β-catenin in the nucleus.
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-FOXO1 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FOXO1 and β-catenin.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the synergistic anti-tumor effects of this compound and selinexor in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into four groups: vehicle control, this compound alone, selinexor alone, and the combination of this compound and selinexor.
-
Drug Administration: Administer the drugs according to a pre-determined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as Western blotting for protein expression or immunohistochemistry.
Conclusion
The combination of this compound with the XPO1 inhibitor selinexor represents a promising therapeutic strategy for breast cancer. The strong synergistic effect, driven by the enhanced nuclear accumulation of the tumor suppressor FOXO1 and subsequent inhibition of the Wnt/β-catenin pathway, provides a solid rationale for further preclinical and clinical investigation. The experimental data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to explore and build upon these significant findings.
References
- 1. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. Computational analysis of the synergy among multiple interacting genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
LOM612's specificity for FOXO proteins compared to other transcription factors
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of LOM612's specificity for the Forkhead box O (FOXO) family of transcription factors over other cellular transcription factors, supported by available experimental data.
This compound is a novel small molecule identified as a potent activator of FOXO nuclear-cytoplasmic shuttling.[1][2] It specifically induces the translocation of FOXO proteins from the cytoplasm to the nucleus, a key step in their activation and subsequent regulation of target gene expression.[1][2] This targeted activity makes this compound a valuable tool for studying the diverse roles of FOXO proteins in cellular processes such as apoptosis, cell cycle arrest, and metabolism, and a potential starting point for therapeutic development.[1][2]
Comparative Specificity of this compound
Experimental evidence demonstrates a high degree of specificity of this compound for FOXO proteins, particularly FOXO1 and FOXO3a.[1][2] Studies have shown that this compound does not induce the nuclear translocation of other key transcription factors, namely Nuclear Factor-kappa B2 (NF-κB2) and Nuclear Factor of Activated T-cells (NFAT).[1][2]
| Transcription Factor Family | Target Protein(s) | Effect of this compound | Supporting Evidence |
| Forkhead box O (FOXO) | FOXO1, FOXO3a | Induces nuclear translocation (Activation) | High-content imaging assays show a dose-dependent nuclear accumulation of GFP-FOXO3a and endogenous FOXO1 and FOXO3a upon this compound treatment.[1][2] The half-maximal effective concentration (EC50) for FOXO translocation is approximately 1.5 μM in U2OS cells.[1] |
| Nuclear Factor-kappa B (NF-κB) | NF-κB2 (p100/p52) | No effect on nuclear translocation | Immunohistochemical analysis in U2OS cells showed that this compound did not alter the subcellular localization of endogenous NF-κB2.[1][2] |
| Nuclear Factor of Activated T-cells (NFAT) | NFAT-GFP reporter | No effect on nuclear translocation | U2OS cells stably expressing an NFAT-GFP reporter fusion protein showed no change in its subcellular localization after treatment with this compound.[1] |
Mechanism of Action: A Focus on Nuclear Import
This compound's mechanism of action is centered on promoting the nuclear import of FOXO proteins.[1] This is distinct from inhibitors of the nuclear export machinery, such as Leptomycin B (LMB), which block the export of proteins from the nucleus.[1] this compound's activity is independent of the CRM1-mediated nuclear export pathway.[1] The precise molecular target of this compound that facilitates this enhanced nuclear import is still under investigation, with kinases that phosphorylate FOXO proteins being suggested as potential candidates.[1]
Upon nuclear translocation, activated FOXO proteins can regulate the transcription of their target genes. For instance, treatment with this compound has been shown to increase the expression of the FOXO target genes p27 and FasL.[1] In some cancer cell lines, this compound-mediated FOXO1 activation leads to competition with TCF transcription factors for binding to β-catenin, resulting in the downregulation of c-Myc and cyclin D1.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the specificity of this compound.
FOXO Nuclear Translocation Assay (High-Content Imaging)
This assay quantifies the subcellular localization of FOXO proteins in response to compound treatment.
-
Cell Seeding: U2OS cells stably expressing a Green Fluorescent Protein (GFP)-tagged FOXO3a reporter (U2fox RELOC cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., a dose-response from 0.1 to 30 µM) for a short duration (e.g., 30 minutes) to minimize secondary effects. A vehicle control (DMSO) and a positive control (e.g., an AKT inhibitor) are included.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are counterstained with DAPI.
-
Image Acquisition: Images are acquired using an automated high-content imaging system, capturing both the GFP (FOXO) and DAPI (nucleus) channels.
-
Image Analysis: An image analysis software is used to segment the nuclear and cytoplasmic compartments based on the DAPI stain. The ratio of nuclear to cytoplasmic GFP fluorescence intensity is calculated for each cell. An increase in this ratio indicates nuclear translocation.
-
Data Analysis: The percentage of cells showing nuclear translocation is plotted against the compound concentration to determine the EC50 value.
NF-κB2 Nuclear Translocation Assay (Immunofluorescence)
This assay assesses the effect of this compound on the localization of the endogenous NF-κB2 transcription factor.
-
Cell Seeding: U2OS cells are seeded onto coverslips in a 24-well plate and cultured overnight.
-
Compound Treatment: Cells are treated with this compound (e.g., at 10 µM) and a positive control for NF-κB activation (e.g., TNF-α) for a specified time (e.g., 60 minutes). A DMSO-treated group serves as the negative control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Immunostaining: Cells are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubated with a primary antibody specific for NF-κB2 (p100/p52). After washing, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.
-
Microscopy: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
Analysis: The subcellular localization of NF-κB2 is visually assessed. In unstimulated cells, NF-κB2 is predominantly cytoplasmic. Nuclear accumulation is observed upon activation. The images from this compound-treated cells are compared to the positive and negative controls.
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified FOXO signaling pathway and the action of this compound.
Caption: Experimental workflow for determining this compound's transcription factor specificity.
References
LOM612: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational compound LOM612 reveals its potent anti-proliferative effects across a range of cancer cell types, positioning it as a promising candidate for cancers with activated PI3K/AKT signaling pathways. This guide provides a comparative overview of this compound's efficacy, its mechanism of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound is a novel small molecule that functions as a FOXO (Forkhead box O) relocator, specifically inducing the nuclear translocation of the tumor suppressor proteins FOXO1 and FOXO3a.[1][2] This nuclear localization of FOXO proteins activates downstream target genes that regulate cell cycle arrest and apoptosis, leading to an anti-cancer effect. The compound has demonstrated particular efficacy in cancer cells with hyperactive PI3K/AKT signaling, a common feature in many human cancers.[1]
Comparative Efficacy of this compound Across Cancer Cell Lines
To evaluate the differential sensitivity of various cancer types to this compound, a summary of the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies is presented below. The data indicates that this compound exhibits potent cytotoxic effects in the nanomolar to low micromolar range across several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | High nanomolar range | [1] |
| MDA-MB-175 | Breast Cancer | Not explicitly quantified, but showed sensitivity | [3][4] |
| A2058 | Melanoma | High nanomolar/low micromolar range | [1] |
| SH-SY5Y | Neuroblastoma | High nanomolar/low micromolar range | [1] |
| HepG2 | Liver Cancer | 0.64 | [1] |
| THLE2 | Non-cancerous Liver Epithelial | 2.76 | [1] |
Note: The studies on MCF7, A2058, and SH-SY5Y cell lines reported IC50 values in the "high nanomolar or low micromolar range" without specifying the exact values.[1] The data clearly demonstrates a selective toxicity of this compound towards cancer cells, with the non-cancerous THLE2 cell line being significantly less sensitive.
Mechanism of Action: FOXO Relocation and Downstream Signaling
This compound's primary mechanism of action involves the induction of nuclear translocation of FOXO1 and FOXO3a.[1][5] In cancer cells with a constitutively active PI3K/AKT pathway, FOXO proteins are typically phosphorylated by AKT and sequestered in the cytoplasm, preventing their tumor-suppressive functions. This compound effectively reverses this cytoplasmic retention.
Comparison with Alternative Therapies
This compound's mechanism of targeting the PI3K/AKT pathway positions it as a potential alternative or complementary therapy to existing PI3K and mTOR inhibitors.
PI3K Inhibitors (e.g., Alpelisib): These drugs directly inhibit the PI3K enzyme, preventing the activation of AKT. While effective, resistance can emerge through various mechanisms. A comparative analysis suggests that both alpelisib and another PI3Kα inhibitor, inavolisib, effectively modulate gene expression in PIK3CA-mutant breast cancer.[6] A direct comparison with this compound has not been published, but this compound's downstream intervention at the level of FOXO translocation could potentially overcome some resistance mechanisms to direct PI3K inhibition.
mTOR Inhibitors (e.g., Everolimus): These agents target a downstream effector of the PI3K/AKT pathway. Everolimus has shown antitumor activity in various cancers, including breast cancer and T-cell lymphoma.[7][8] Preclinical studies have explored the in vitro activity of everolimus in a large panel of breast cancer cell lines.[8] As with PI3K inhibitors, direct comparative studies between this compound and everolimus are not yet available. However, by activating the tumor suppressor functions of FOXO, this compound may offer a distinct and potentially synergistic approach when compared to mTOR inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assays
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound for the desired time period.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
FOXO1/3a Nuclear Translocation Assay (Immunofluorescence)
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with primary antibodies against FOXO1 or FOXO3a overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.
Conclusion
This compound demonstrates significant anti-cancer activity across multiple cancer cell lines, particularly those with a dependency on the PI3K/AKT signaling pathway. Its unique mechanism of action, centered on the nuclear relocation of the tumor suppressor proteins FOXO1 and FOXO3a, presents a novel therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted approach. Direct comparative studies with existing PI3K and mTOR inhibitors will be crucial in defining its future role in cancer therapy.
Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information provided in this guide is for research and informational purposes only.
References
- 1. Correlating Chemical Sensitivity with Low Level Activation of Mechanotransduction Pathways in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of the mTOR inhibitor everolimus, in a large panel of breast cancer cell lines and analysis for predictors of response - PubMed [pubmed.ncbi.nlm.nih.gov]
LOM612: A Comparative Analysis of its FOXO-Activating Mechanism Across Diverse Research Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental validation of LOM612's mechanism of action. We delve into its effects on various cancer and non-cancer cell lines, as well as in vivo models, and contrast its performance with alternative therapeutic strategies.
This compound is a novel isothiazolonaphthoquinone identified as a potent small molecule activator of Forkhead box O (FOXO) protein nuclear translocation.[1] FOXO transcription factors are critical regulators of cellular processes including apoptosis, cell cycle arrest, and stress resistance. Their activity is often suppressed in cancer due to their cytoplasmic sequestration, making pharmacological reactivation of FOXO a promising anti-cancer strategy. This compound specifically induces the nuclear localization of FOXO1 and FOXO3a, leading to the transcription of downstream target genes and subsequent anti-proliferative effects in cancer cells.[1][2]
Comparative Efficacy of this compound in Cellular Models
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating its broad potential. The half-maximal inhibitory concentration (IC50) and effective concentration for 50% of maximal response (EC50) values highlight its potency.
| Cell Line | Cell Type | This compound IC50 (µM) | This compound EC50 (µM) | Notes |
| U2OS | Osteosarcoma | - | 1.5 | EC50 for FOXO3a nuclear translocation.[3] |
| HepG2 | Hepatocellular Carcinoma | 0.64 | - | Demonstrates cytotoxicity in liver cancer cells.[1][3] |
| THLE2 | Normal Liver Epithelial | 2.76 | - | Shows selectivity for cancer cells over non-cancerous cells.[3] |
| MCF7 | Breast Cancer | High nanomolar range | - | Strong FOXO-dependent effect observed in this PIK3CA-mutated cell line.[1] |
| A2058 | Melanoma | Low micromolar range | - | |
| SH-SY5Y | Neuroblastoma | Low micromolar range | - | |
| MDA-MB-175 | Breast Cancer | Not specified | - | Used in combination studies with selinexor.[4][5] |
Mechanism of Action: The FOXO Nuclear Shuttle
This compound's primary mechanism is the induction of nuclear translocation of FOXO proteins. This action is dose-dependent and does not rely on the inhibition of the nuclear export protein CRM1, a mechanism employed by other compounds like selinexor.[1] The nuclear accumulation of FOXO1 and FOXO3a leads to the transcriptional activation of target genes such as p27 and FasL, which are involved in cell cycle arrest and apoptosis, respectively.[1][3]
Signaling Pathway of this compound-Induced FOXO Activation
Caption: this compound promotes FOXO nuclear translocation, bypassing inhibitory PI3K/AKT signaling.
Cross-validation in Different Research Models
In Vitro Cell-Based Assays
The mechanism of this compound has been validated through a series of in vitro experiments.
-
FOXO Translocation Assay: High-content imaging confirmed the dose-dependent nuclear accumulation of GFP-tagged FOXO3a in U2OS cells upon this compound treatment.[1]
-
Immunofluorescence: Staining for endogenous FOXO1 and FOXO3a in U2OS cells showed significant nuclear translocation after a 30-minute exposure to this compound.[1][6]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) in U2OS cells treated with this compound for 6 hours revealed increased mRNA levels of the FOXO target genes p27 and FasL.[1]
-
Cell Viability Assay (MTT): The cytotoxic effects of this compound were measured in various cancer cell lines after 72 hours of exposure, establishing its anti-proliferative properties.[1]
Experimental Workflow: In Vitro Analysis of this compound
Caption: Workflow for characterizing this compound's in vitro mechanism of action.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in vivo using a MCF-7 cell-derived xenograft (CDX) mouse model. Treatment with this compound effectively suppressed tumor growth.[4][5][6] This was associated with increased nuclear localization of FOXO1 and downregulation of c-Myc and cyclin D1, key proteins in cell proliferation, within the tumor tissue.[4][5][6]
Comparison with Alternative and Combination Therapies
The therapeutic potential of this compound has been further explored by comparing its effects with and combining it with other agents that modulate FOXO signaling.
| Compound | Mechanism of Action | Comparison/Combination with this compound | Key Findings |
| Selinexor | Exportin 1 (CRM1) inhibitor; blocks nuclear export of tumor suppressors, including FOXO. | Combination therapy with this compound. | Synergistically enhances the anti-cancer effects of this compound both in vitro (MCF-7, MDA-MB-175 cells) and in vivo (MCF-7 xenografts).[4][5][6] The combination leads to greater FOXO1 nuclear accumulation and inhibition of the Wnt/β-catenin signaling pathway.[4][6] |
| LOM621 | A structurally related analogue of this compound that is inactive in promoting FOXO translocation. | Used as a negative control. | LOM621 is less potent in reducing the viability of cancer cell lines, highlighting that the cytotoxic effects of this compound are at least partially dependent on FOXO activation.[1] |
| AS1842856 | A specific FOXO1 inhibitor. | Used to demonstrate the opposing effect to this compound. | AS1842856 shows opposite effects on the expression of FOXO target genes, confirming the FOXO1-dependent mechanism of this compound.[6] |
Logical Relationship: this compound and Selinexor Synergy
Caption: this compound and selinexor act on different stages of FOXO shuttling to achieve synergy.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., HepG2, THLE2) in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[3]
-
Compound Treatment: Replace the medium with fresh medium containing this compound at various concentrations (typically serial dilutions from 50 µM to 0.39 µM) with a final DMSO concentration of 1%. Include appropriate vehicle (DMSO) and positive controls.[3] Incubate for 72 hours.
-
MTT Addition: Prepare MTT solution at 5 mg/mL in PBS and dilute to 0.5 mg/mL in phenol red-free medium. Remove the treatment medium and add 100 µL of the diluted MTT solution to each well.[3]
-
Incubation: Incubate the plates for 3 hours at 37°C and 5% CO2.[3]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently shake the plates.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
Immunofluorescence for FOXO Translocation
-
Cell Culture and Treatment: Grow cells (e.g., U2OS) on coverslips. Treat with this compound at the desired concentration for 30 minutes.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for FOXO1 or FOXO3a overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.[1]
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of LOM612
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like LOM612 are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, a potent and specific FOXO relocator.[1][2][3] Adherence to these procedures is critical for operational safety and regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 258.3 g/mol | TargetMol[1] |
| Formula | C₁₃H₈N₂O₂S | TargetMol[1] |
| EC₅₀ | 1.5 µM (in U2fox RELOC cells) | MedchemExpress[3] |
| IC₅₀ (HepG2 cells) | 0.64 µM | MedchemExpress[3] |
| IC₅₀ (THLE2 cells) | 2.76 µM | MedchemExpress[3] |
| Solubility | DMSO: < 1 mg/mL (insoluble) | TargetMol[1] |
| Storage (Powder) | -20°C for 3 years | TargetMol[1] |
| Storage (Solvent) | -80°C for 1 year | TargetMol[1] |
Experimental Protocols
The following experimental protocols are based on methodologies cited in the available literature for this compound.
Cell Viability Assay To determine the cytotoxic effects of this compound, a dose-response analysis can be performed after 72 hours of drug exposure.[2]
-
Seed human cancer cell lines (e.g., MCF7, A2058, SHSY5Y) in 96-well plates and incubate overnight.
-
Treat the cells with a range of concentrations of this compound.
-
After 72 hours of incubation, assess cell viability using a standard method such as the MTT assay.
-
Calculate the IC₅₀ values from the resulting dose-response curves.[2]
FOXO Translocation Assay The ability of this compound to induce nuclear translocation of FOXO proteins can be assessed using immunofluorescence.
-
Treat U2OS cells with this compound for 30 minutes.
-
Fix and permeabilize the cells.
-
Incubate with specific primary antibodies against FOXO3a and FOXO1.
-
Use fluorescently labeled secondary antibodies for detection.
-
Visualize the subcellular localization of the FOXO proteins using confocal microscopy.[2]
This compound Disposal Workflow
The following diagram outlines the mandatory, step-by-step procedure for the safe disposal of this compound. This workflow is designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Caption: Step-by-step workflow for the safe disposal of this compound.
Disclaimer: No specific official Safety Data Sheet (SDS) with disposal instructions for this compound was found. The disposal procedures outlined above are based on general best practices for handling potent, biologically active small molecules in a laboratory setting.[4][5][6][7][8][9][10][11] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.
References
- 1. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. carlroth.com [carlroth.com]
- 9. targetmol.com [targetmol.com]
- 10. nswai.org [nswai.org]
- 11. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
